Deferoxamine hydrochloride
Description
Historical Context of Siderophore Discovery and Application in Biomedical Research
Siderophores are low-molecular-weight compounds produced by microorganisms, such as bacteria and fungi, to scavenge for iron, an essential element for their survival. researchgate.net The discovery of these iron-chelating molecules opened a new frontier in understanding microbial iron acquisition and, subsequently, in developing novel therapeutic strategies. researchgate.netnih.govacs.org Early biomedical research on siderophores focused on their potential to treat iron overload disorders, such as hemochromatosis and hemosiderosis, by binding to excess iron in the body and facilitating its excretion. researchgate.netnih.gov The ability of siderophores to form stable complexes with iron ions made them prime candidates for chelation therapy. researchgate.netdrugbank.com This foundational research laid the groundwork for the development of siderophore-based drugs. researchgate.net
The timeline below highlights key moments in the history of siderophore research:
| Year | Milestone | Significance |
| 1950s | Discovery of ferrioxamines from Streptomyces pilosus. nih.govwikipedia.org | Led to the eventual isolation of the iron-free compound, deferoxamine (B1203445). nih.gov |
| 1960s | First production of deferoxamine (DFO). nih.gov | Marked the beginning of its investigation as a therapeutic agent. |
| 1968 | FDA approval of deferoxamine for the treatment of iron overload. nih.govacs.orgnih.gov | Established its clinical utility in managing iron toxicity. |
| 1970s | Isolation of other siderophores like enterobactin. nih.gov | Broadened the understanding of siderophore diversity and function. |
| Present | Over 17,000 publications on siderophores. nih.govacs.org | Demonstrates the vast and ongoing interest in their biomedical potential. nih.govacs.org |
Evolution of Deferoxamine in Academic and Preclinical Investigations
The discovery of deferoxamine was a serendipitous outcome of research focused on finding iron-containing antibiotics known as ferrimycins. nih.gov Researchers at Ciba, in collaboration with the Swiss Federal Institute of Technology, identified iron-containing antibiotic antagonists called ferrioxamines. nih.gov While the initial project on ferrimycine was dropped due to rapid bacterial resistance, the focus shifted to the therapeutic potential of the ferrioxamine impurities. nih.gov By removing iron from ferrioxamine B, deferoxamine was produced in 1960. nih.govwikipedia.org
Initial preclinical studies in rabbits and dogs demonstrated that deferoxamine increased urinary iron excretion with a favorable safety profile, paving the way for human trials. nih.gov The first hemochromatosis patient was treated in 1961, and the drug was registered in Switzerland in 1963. nih.gov
Following its approval for iron overload, the scope of deferoxamine research expanded significantly. Investigators began to explore its other properties, particularly its angiogenic and antioxidant effects. nih.govresearchgate.net Preclinical studies in various animal models have investigated its potential in:
Wound Healing: Promoting angiogenesis and reducing oxidative stress in chronic wounds and radiation-induced fibrosis. nih.govmdpi.com
Neurodegenerative Diseases: Investigating its role in Alzheimer's disease, Parkinson's disease, and stroke, primarily due to its ability to chelate excess iron in the brain and modulate inflammatory responses. mdpi.comnih.gov
Spinal Cord Injury and Intracerebral Hemorrhage: Studies are exploring its potential to improve neurological outcomes. wikipedia.orgnih.gov
Tuberculosis: Research suggests it may have antimycobacterial properties and could serve as an adjunct therapeutic. biorxiv.org
Contemporary Research Landscape and Scholarly Significance of Deferoxamine
The current research landscape for deferoxamine is vibrant and multifaceted, extending far beyond its initial application. A significant area of contemporary investigation revolves around its ability to induce a "hypoxia-like" state by inhibiting prolyl hydroxylase domain (PHD) enzymes. mdpi.com This leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that upregulates genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.govmdpi.com This mechanism is being explored for its therapeutic potential in conditions characterized by insufficient blood supply. mdpi.com
Numerous studies have demonstrated that deferoxamine can effectively promote endothelial tube formation, cell proliferation, and migration. mdpi.com However, a major challenge in its clinical application is its short half-life and hydrophilic nature, which limits its sustained effect. mdpi.com Consequently, a significant portion of current research focuses on developing novel drug delivery systems, such as loading deferoxamine into nanocarriers or functionalizing biopolymers to enhance its therapeutic efficacy and patient compliance. mdpi.commdpi.com
The scholarly significance of deferoxamine is underscored by the continuous exploration of its mechanisms of action and its potential application in a wide range of diseases. mdpi.comresearchgate.net Its role as an iron chelator with potent anti-inflammatory and antioxidant properties continues to be a subject of interest in various autoimmune and inflammatory disorders. mdpi.com The ongoing research into deferoxamine highlights its versatility as a research tool and its potential as a therapeutic agent for a growing number of clinical conditions. mdpi.comresearchgate.netresearchgate.net
Structure
2D Structure
Properties
Key on ui mechanism of action |
Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum. DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE. IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/ |
|---|---|
CAS No. |
1950-39-6 |
Molecular Formula |
C25H49ClN6O8 |
Molecular Weight |
597.1 g/mol |
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;hydrochloride |
InChI |
InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H |
InChI Key |
KCRQZLMAZHZDCL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |
melting_point |
MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/ MP: 180-182 °C /N-ACETYL DERIV/ 138 - 140 °C |
Other CAS No. |
1950-39-6 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
solubility |
9.90e-02 g/L |
Synonyms |
Deferoxamine Deferoxamine B Deferoxamine Mesilate Deferoxamine Mesylate Deferoxamine Methanesulfonate Deferoximine Deferrioxamine B Desferal Desferioximine Desferrioxamine Desferrioxamine B Desferrioxamine B Mesylate Desferroxamine Mesilate, Deferoxamine Mesylate, Deferoxamine Mesylate, Desferrioxamine B Methanesulfonate, Deferoxamine |
Origin of Product |
United States |
Molecular Mechanisms of Action
Iron Chelation Dynamics
Deferoxamine's primary and most well-understood mechanism of action is its role as an iron chelator. patsnap.com It is a hexadentate ligand, meaning it possesses six binding sites that can securely envelop a single iron ion. patsnap.com
Specificity and Affinity for Ferric Iron (Fe3+) Complexation
Deferoxamine (B1203445) exhibits a remarkably high and specific affinity for trivalent (ferric) iron. drugbank.compatsnap.com The complex formation constant for the deferoxamine-ferric iron complex, known as ferrioxamine, is approximately 10^31. medsafe.govt.nz This strong binding affinity is attributed to the three bidentate hydroxamic acid groups within the deferoxamine molecule, which form a stable octahedral complex with the Fe3+ ion. mdpi.commdpi.com While it can also bind to ferrous iron (Fe2+), its affinity for the ferric form is substantially stronger. medsafe.govt.nz This high specificity minimizes the chelation of other essential divalent metal ions like copper (Cu2+) and zinc (Zn2+). medsafe.govt.nzpatsnap.com
Table 1: Deferoxamine Binding Affinity
| Metal Ion | Complex Formation Constant |
|---|---|
| Ferric Iron (Fe3+) | 10^31 medsafe.govt.nz |
| Aluminum (Al3+) | 10^25 medsafe.govt.nz |
Interactions with Non-Transferrin-Bound Iron (NTBI) and Labile Plasma Iron (LPI) Pools
In conditions of iron overload, the iron-carrying capacity of transferrin becomes saturated, leading to the appearance of potentially toxic iron species in the plasma collectively known as non-transferrin-bound iron (NTBI). nih.govbioiron.org A redox-active component of NTBI is referred to as labile plasma iron (LPI), which is considered particularly damaging due to its ability to catalyze the formation of reactive oxygen species. ashpublications.orgashpublications.orgnih.gov
Deferoxamine effectively chelates iron from these pathological pools. nih.govresearchgate.net It can bind to free iron in the plasma and also accesses iron from storage forms like ferritin and hemosiderin. nih.govmhmedical.comhemonc.org Studies have shown that deferoxamine can directly chelate NTBI, with the directly chelatable fraction sometimes referred to as DCI. ashpublications.orgashpublications.org The removal of LPI from the plasma is a key therapeutic goal, and deferoxamine has been shown to be effective in this regard. ashpublications.orgradboud-ironcenter.com However, some fractions of NTBI are only slowly available to deferoxamine. nih.gov
Discrimination from Physiologically Bound Iron in Essential Metalloproteins (e.g., Transferrin, Hemoglobin, Cytochromes)
A crucial aspect of deferoxamine's mechanism is its inability to remove iron that is already incorporated into essential physiological proteins. nih.govmhmedical.comhemonc.org It does not readily chelate iron from transferrin, the primary iron transport protein in the blood. hemonc.orgpahealthwellness.compfizermedicalinformation.com Similarly, it does not bind to the iron contained within hemoglobin, the oxygen-carrying molecule in red blood cells, or within cytochromes, which are vital for cellular respiration. nih.govhemonc.orgpahealthwellness.compfizermedicalinformation.comnih.gov This selectivity ensures that essential iron-dependent biological functions are not disrupted during chelation therapy.
Formation and Excretion Pathways of Ferrioxamine
When deferoxamine binds with ferric iron, it forms a stable, water-soluble complex called ferrioxamine. drugbank.compatsnap.com This complex formation prevents the iron from participating in further chemical reactions. pahealthwellness.compfizermedicalinformation.com The ferrioxamine complex is then readily excreted from the body. drugbank.compatsnap.com The primary route of elimination is through the kidneys into the urine, which may impart a characteristic reddish or "vin rosé" color. mhmedical.compahealthwellness.com A portion of the ferrioxamine is also excreted in the feces via the bile, which primarily reflects the chelation of intrahepatic iron. medsafe.govt.nznih.govpahealthwellness.com
Aluminum Chelation Dynamics
Deferoxamine is also utilized for the management of aluminum toxicity, particularly in patients with renal failure. mhmedical.comnih.gov
Binding Characteristics and Formation of Aluminoxamine (B1219046)
Deferoxamine binds with trivalent aluminum ions to form a stable, water-soluble complex known as aluminoxamine. drugbank.commedscape.comscielo.br The formation constant for aluminoxamine is 10^25, indicating a strong binding affinity, although it is lower than that for ferric iron. medsafe.govt.nzkarger.com This chelation process can mobilize aluminum that is bound to tissues, increasing its concentration in the bloodstream. drugbank.comnih.gov In patients undergoing dialysis, this increased plasma concentration of aluminoxamine facilitates its removal through the dialysis membrane. drugbank.commedscape.com
Table 2: Deferoxamine Chelation Stoichiometry
| Compound | Binding Ratio (mg of metal per 100 mg of deferoxamine) |
|---|---|
| Ferric Iron | ~8.5 mg drugbank.commhmedical.com |
Mechanisms of Aluminoxamine Elimination
Deferoxamine is utilized in the management of aluminum toxicity, a condition that can arise in patients with chronic kidney disease undergoing dialysis. The mechanism of action involves the chelation of tissue-bound aluminum to form a stable, water-soluble complex known as aluminoxamine. drugbank.com This process effectively mobilizes aluminum from tissues into the bloodstream. nih.gov
The formation of aluminoxamine increases the concentration of aluminum in the blood, thereby creating a favorable concentration gradient between the blood and the dialysate during hemodialysis. drugbank.com This enhanced gradient facilitates the removal of the aluminoxamine complex from the body. drugbank.comnih.gov While the primary route of elimination for aluminoxamine is renal excretion in individuals with normal kidney function, in dialysis patients, it is effectively cleared through the dialysis membrane. nih.govwiley.com Studies in dogs have shown that the biliary excretion of aluminoxamine is negligible, even in the presence of renal failure, highlighting the primary role of renal and dialysis-based clearance. core.ac.uk
Redox Homeostasis and Oxidative Stress Mitigation
Deferoxamine plays a significant role in modulating cellular redox homeostasis and mitigating oxidative stress, primarily through its iron-chelating properties but also via direct antioxidant actions.
Inhibition of Fenton and Haber-Weiss Reactions
A key mechanism by which deferoxamine mitigates oxidative stress is through the inhibition of the Fenton and Haber-Weiss reactions. researchgate.netfrontiersin.org These reactions involve the iron-catalyzed generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻). frontiersin.orgbrieflands.com By binding to and sequestering free or loosely-bound iron, deferoxamine prevents its participation in these redox cycling reactions, thereby suppressing the formation of damaging hydroxyl radicals. researchgate.netfrontiersin.org This action is crucial in conditions of iron overload where the accumulation of non-transferrin-bound iron can lead to significant oxidative damage to lipids, proteins, and DNA. nih.govnih.gov
Interaction with Heme and Hemin (B1673052) in Oxidative Processes
Deferoxamine interacts with heme and its oxidized form, hemin, which can be a source of catalytic iron and promote oxidative processes. Research has demonstrated that deferoxamine can bind to hemin, with calculated binding constants in the range of 10⁴-10⁵ M⁻¹. nih.gov This interaction is spontaneous and exothermic. nih.gov Interestingly, while deferoxamine is generally protective, some studies suggest that its interaction with hemin could, under certain conditions, promote the formation of cytotoxic radicals like superoxide. nih.gov Conversely, other research indicates that deferoxamine can inhibit hemin-induced hemolysis of red blood cells, suggesting a protective role by altering the interaction of hemin with cell membranes. ahajournals.org Deferoxamine has also been shown to reduce hemin accumulation in the brain following intracerebral hemorrhage. researchgate.net
Hypoxia-Inducible Factor (HIF-1α) Pathway Modulation
Deferoxamine is a well-established modulator of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. frontiersin.orgmdpi.com This pathway is a critical cellular response to low oxygen levels (hypoxia).
Mechanism of Prolyl Hydroxylase Domain (PHD) Enzyme Inactivation
The stability of the HIF-1α protein is primarily regulated by a family of enzymes known as prolyl hydroxylase domain (PHD) enzymes. mdpi.com These enzymes require oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-factors to hydroxylate specific proline residues on the HIF-1α subunit. mdpi.comuiowa.edu Under normoxic (normal oxygen) conditions, hydroxylated HIF-1α is recognized by the von Hippel-Lindau (VHL) protein, leading to its ubiquitination and subsequent degradation by the proteasome. mdpi.com
Deferoxamine inactivates PHD enzymes by chelating the ferrous iron (Fe²⁺) that is essential for their catalytic activity. scbt.comnih.gov By removing this crucial cofactor, deferoxamine mimics a hypoxic state, preventing the hydroxylation and subsequent degradation of HIF-1α. mdpi.comscbt.com This leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of various target genes involved in processes like angiogenesis and cell survival. frontiersin.orgmdpi.com
| Enzyme/Process | Role in Deferoxamine's Mechanism | Effect of Deferoxamine |
| Prolyl Hydroxylase Domain (PHD) Enzymes | Regulate HIF-1α stability through oxygen-dependent hydroxylation. | Inactivated due to chelation of essential iron cofactor. scbt.comnih.gov |
| Fenton Reaction | Generates hydroxyl radicals from hydrogen peroxide, catalyzed by iron. | Inhibited by sequestration of catalytic iron. researchgate.netfrontiersin.org |
| Haber-Weiss Reaction | Generates hydroxyl radicals from superoxide and hydrogen peroxide, catalyzed by iron. | Inhibited by sequestration of catalytic iron. researchgate.netfrontiersin.org |
| Compound | Interaction with Deferoxamine | Outcome |
| Aluminum | Chelation to form aluminoxamine. drugbank.com | Enhanced elimination via dialysis. drugbank.comnih.gov |
| Ferric Iron (Fe³⁺) | High-affinity chelation to form ferrioxamine. | Excretion and reduction of iron-mediated toxicity. drugbank.com |
| Hemin | Binding with a moderate affinity. nih.gov | Complex effects, including potential modulation of oxidative processes. nih.govahajournals.org |
| Reactive Oxygen Species (ROS) | Direct scavenging of radicals like •OH. frontiersin.org | Mitigation of oxidative stress independent of iron chelation. frontiersin.org |
Upregulation and Stabilization of Hypoxia-Inducible Factor-1α Expression
Deferoxamine hydrochloride's mechanism of action in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) is intrinsically linked to its primary function as an iron chelator. nih.govwikipedia.org Under normal oxygen conditions (normoxia), the HIF-1α subunit is highly regulated and targeted for degradation. This process is mediated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. mdpi.comresearchgate.net PHDs require oxygen and α-ketoglutarate as substrates, and crucially, ferrous iron (Fe²⁺) as a cofactor, to hydroxylate specific proline residues on the HIF-1α protein. mdpi.comresearchgate.net
Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. mdpi.compnas.org This recognition leads to the ubiquitination of HIF-1α and its subsequent rapid degradation by the proteasome, preventing its accumulation in the cell. mdpi.compnas.orgnih.gov
Deferoxamine disrupts this regulatory pathway by chelating, or binding, free iron in the cellular environment. researchgate.netnih.gov By sequestering Fe²⁺, Deferoxamine effectively removes the essential cofactor required for PHD enzyme activity. mdpi.comresearchgate.net This inactivation of PHDs prevents the hydroxylation of HIF-1α, even in the presence of normal oxygen levels. nih.gov Consequently, HIF-1α is no longer recognized by the VHL complex, escapes proteasomal degradation, and becomes stabilized. nih.govmdpi.com This leads to the accumulation of HIF-1α protein in the cytoplasm, effectively mimicking a hypoxic (low oxygen) state. nih.govfrontiersin.org Research has shown that treatment with Deferoxamine not only increases the protein levels of HIF-1α but can also lead to an upregulation of its mRNA expression. frontiersin.orgnih.gov
| Component | Role in HIF-1α Regulation | Effect of Deferoxamine |
|---|---|---|
| HIF-1α | Oxygen-sensitive subunit of the HIF-1 transcription factor. Degraded under normoxic conditions. | Stabilized and accumulates in the cytoplasm. |
| Prolyl Hydroxylase Domain (PHD) Enzymes | Hydroxylates HIF-1α, marking it for degradation. Requires Fe²⁺ as a cofactor. | Inactivated due to chelation of its Fe²⁺ cofactor. |
| Iron (Fe²⁺) | Essential cofactor for PHD enzyme activity. | Sequestered by Deferoxamine, making it unavailable for PHDs. |
| von Hippel-Lindau (VHL) Protein | Recognizes hydroxylated HIF-1α and mediates its ubiquitination and degradation. | Cannot bind to the non-hydroxylated HIF-1α, preventing its degradation. |
Downstream Activation of Angiogenic and Cellular Survival Pathways
The stabilization and accumulation of HIF-1α by this compound initiates a cascade of downstream signaling events. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. frontiersin.orgnih.gov This HIF-1α/HIF-1β heterodimer then binds to specific DNA sequences known as Hypoxia Responsive Elements (HREs) located in the promoter region of various target genes, thereby activating their transcription. nih.govpnas.org These target genes are pivotal in mediating cellular adaptation to perceived hypoxia, primarily through the promotion of angiogenesis and enhancement of cellular survival.
Activation of Angiogenic Pathways
A primary consequence of HIF-1α activation is the potent stimulation of angiogenesis, the formation of new blood vessels. Deferoxamine treatment has been shown to significantly increase the expression of key pro-angiogenic growth factors. nih.govmdpi.com
Vascular Endothelial Growth Factor (VEGF): As a principal target gene of HIF-1, VEGF expression is robustly upregulated following Deferoxamine-induced HIF-1α stabilization. nih.govmdpi.com VEGF is a critical signaling molecule that triggers quiescent endothelial cells to proliferate and migrate, which are essential steps in forming new vasculature. mdpi.comnih.gov
Other Angiogenic Factors: Beyond VEGF, HIF-1α activation also increases the expression of other important factors that contribute to neovascularization, including Platelet-Derived Growth Factor (PDGF) and Stromal Cell-Derived Factor-1 (SDF-1). mdpi.comnih.govresearchgate.net The coordinated upregulation of these factors stimulates endothelial cell tube formation and maturation of new blood vessels. mdpi.comresearchgate.net
Activation of Cellular Survival Pathways
In addition to promoting blood vessel formation, the downstream effects of HIF-1α activation include the enhancement of various cellular survival pathways, which are critical for protecting cells from stress and preventing apoptosis.
Regulation of Pro- and Anti-Apoptotic Proteins: Studies have demonstrated that Deferoxamine can modulate the expression of proteins in the Bcl-2 family. Specifically, it can increase the levels of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax, resulting in an increased Bcl-2/Bax ratio that favors cell survival. nih.gov
Involvement of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways are significantly involved in the cellular response to Deferoxamine. Research indicates that Deferoxamine treatment can differentially enhance the phosphorylation, and thus activation, of Extracellular Regulated Protein Kinases (ERK) and p38 MAPK. frontiersin.orgnih.gov The activation of the ERK and p38 MAPK signaling pathways has been directly linked to the Deferoxamine-mediated upregulation of HIF-1α. nih.govnih.gov
Upregulation of Neuroprotective Factors: In neuronal contexts, Deferoxamine-induced HIF-1α can increase the expression of neuroprotective molecules such as Brain-Derived Neurotrophic Factor (BDNF), contributing to neuronal survival and plasticity. frontiersin.org
| Pathway | Key Downstream Target Genes/Proteins | Function | Reference |
|---|---|---|---|
| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Promotes endothelial cell proliferation and migration. | mdpi.comnih.govmdpi.com |
| Platelet-Derived Growth Factor (PDGF) | Stimulates growth, proliferation, and migration of vascular cells. | mdpi.comnih.gov | |
| Stromal Cell-Derived Factor-1 (SDF-1) | Recruits progenitor cells and promotes vascularization. | mdpi.comresearchgate.net | |
| Cellular Survival | Bcl-2/Bax Ratio | Increased ratio inhibits apoptosis and promotes cell survival. | nih.gov |
| p38 MAPK (Phosphorylated) | Activated kinase involved in HIF-1α stabilization and cell survival signaling. | frontiersin.orgnih.gov | |
| ERK (Phosphorylated) | Activated kinase involved in cell proliferation and survival; contributes to HIF-1α upregulation. | nih.gov | |
| Brain-Derived Neurotrophic Factor (BDNF) | Supports survival of existing neurons and encourages growth of new neurons. | frontiersin.org |
Cellular and Subcellular Interactions
Deferoxamine (B1203445) Cellular Transport and Uptake
The entry of deferoxamine into cells is a complex process governed by its physicochemical properties and the specific characteristics of different cell types.
Mechanisms of Cellular Entry (e.g., Endocytosis) and Intracellular Localization
The primary mechanism for deferoxamine's cellular entry is thought to be fluid-phase endocytosis. nih.govhaematologica.org This process involves the invagination of the cell membrane to form vesicles containing extracellular fluid and solutes, including deferoxamine. Studies have shown that the uptake of deferoxamine is enhanced in cells with high endocytic activity. nih.gov Once inside the cell, the initial chelation of iron by deferoxamine occurs in the cytosol. nih.gov Subsequently, the resulting iron-deferoxamine complex, ferrioxamine, is observed to move to lysosomal compartments before its eventual excretion. nih.gov In hepatocytes, there is evidence of an active excretion mechanism for the ferrioxamine complex into the bile. researchgate.net
Interestingly, in some cell types, such as the human hepatocyte-derived cell line HepG2, deferoxamine has been shown to increase the expression of the low-density lipoprotein receptor (LDLR), leading to enhanced LDL uptake. researchgate.net This suggests a potential post-transcriptional regulatory role for deferoxamine in cellular processes beyond iron chelation. researchgate.net
Influence of Molecular Characteristics on Cellular Permeability
To address the poor membrane permeability of deferoxamine, researchers have explored creating more lipophilic amide derivatives. These modifications have shown increased lipophilicity and improved permeability in cell models compared to the parent compound. researchgate.net Another approach has been the development of conjugates, such as deferoxamine-caffeine, which have demonstrated enhanced cell permeability. nih.gov
Differential Uptake Kinetics Across Various Cell Types
The rate at which deferoxamine is taken up by cells varies significantly across different cell types. Hepatocytes exhibit a facilitated uptake mechanism for deferoxamine, resulting in a transport rate that is several hundred times faster than that observed in red blood cells. nih.govresearchgate.net This rapid uptake is crucial for its effectiveness in removing iron from the liver, a primary site of iron storage. ashpublications.org
In contrast, the uptake of deferoxamine into myocytes is also effective, with the ferrioxamine complex becoming visible within 4-8 hours after administration, indicating successful chelation of myocyte iron. nih.gov However, the permeability of deferoxamine into cardiomyocytes is considered less efficient compared to more lipophilic iron chelators. ashpublications.org Studies using cultured rat heart cells have shown that deferoxamine is effective in mobilizing iron from these cells. ashpublications.org The uptake into red blood cells is notably slow. nih.gov
The table below summarizes the differential uptake kinetics of deferoxamine across various cell types.
| Cell Type | Uptake Mechanism/Rate | Key Findings |
| Hepatocytes | Facilitated uptake, several hundred-fold faster than red blood cells. nih.govresearchgate.net | Rapid uptake allows for efficient chelation of liver iron stores. ashpublications.org An active excretion mechanism for ferrioxamine into the bile exists. researchgate.net |
| Myocytes | Effective uptake with ferrioxamine visible within 4-8 hours. nih.gov | Demonstrates successful chelation of iron within muscle cells. nih.gov |
| Cardiomyocytes | Less efficient uptake compared to more lipophilic chelators. ashpublications.org | Effective at mobilizing iron from heart cells in vitro. ashpublications.org |
| Red Blood Cells | Very slow uptake. nih.gov | Deferoxamine does not readily remove iron from erythrocytes. hres.ca |
| Macrophages | Uptake is enhanced by high endocytic activity. nih.gov | Important for chelating iron within the reticuloendothelial system. |
| Cancer Cells (e.g., TNBC, Leukemia) | Can induce changes in iron metabolism-related proteins. nih.govbjbms.orgmdpi.com | In some cancer cells, DFO treatment can paradoxically increase the expression of iron uptake proteins like TfR1 and DMT1. nih.govmdpi.com |
Interactions with Intracellular Metal Pools
Once inside the cell, deferoxamine interacts with various intracellular iron pools to form a stable complex that can then be excreted from the body. fda.gov
Chelation from Cytosolic Labile Iron Pools
Deferoxamine effectively chelates iron from the cytosolic labile iron pool (LIP). nih.govnih.gov This pool consists of chelatable, redox-active iron that is not bound to proteins and is considered a key contributor to iron-mediated oxidative stress. The initial chelation of iron by deferoxamine occurs within the cytosol before the ferrioxamine complex is transported to other compartments. nih.gov Studies using fluorescent metallosensors have visualized the chelation of cytosolic iron in living cells, confirming the accessibility of deferoxamine to this pool. nih.gov
Mobilization of Iron from Ferritin and Hemosiderin
Deferoxamine is capable of mobilizing iron that is stored in the proteins ferritin and hemosiderin. hres.cafda.govnih.govpahealthwellness.com Ferritin is the primary intracellular iron storage protein, and hemosiderin is an insoluble form of iron storage, often found in conditions of iron overload. Deferoxamine chelates the trivalent iron from these storage forms, making it available for excretion. fda.gov However, it does not readily remove iron from transferrin, the protein responsible for iron transport in the blood, or from iron-containing molecules like hemoglobin and cytochromes. fda.govnih.govpahealthwellness.com Studies have shown that while deferoxamine is effective at mobilizing iron from hemosiderin, other chelators may be more efficient at releasing iron from ferritin. nih.gov
Impact on Cellular Signaling and Biological Responses
Deferoxamine's ability to chelate iron has profound implications for various cellular signaling pathways and subsequent biological responses. By altering iron availability, it can influence processes ranging from oxidative stress and inflammation to cellular metabolism and the simulation of hypoxic conditions.
Modulation of Oxidative Stress Response Pathways
Deferoxamine plays a crucial role in modulating cellular responses to oxidative stress. One of its key mechanisms is the prevention of hydroxyl radical formation via the Fenton reaction by binding free iron. frontiersin.org This action helps to mitigate oxidative damage to lipids, proteins, and DNA. oup.com
Research indicates that deferoxamine can activate a hypoxia stress response pathway, leading to the stabilization of the transcription factor hypoxia-inducible factor-1 (HIF-1). jneurosci.org This activation, in turn, upregulates genes that help cells adapt to and resist hypoxic or oxidative stress. jneurosci.org In neuronal cultures, iron chelators like deferoxamine have been shown to prevent apoptosis induced by oxidative stress by enhancing the DNA binding of HIF-1 and other transcription factors. jneurosci.org Furthermore, in the adipose tissues of obese mice, deferoxamine treatment has been observed to increase the protein levels of antioxidant enzymes such as superoxide (B77818) dismutase 1 (SOD1) and glutathione (B108866) peroxidase 4 (Gpx4), while decreasing the production of reactive oxygen species (ROS). bioscientifica.com
Regulation of Inflammatory Mediators (e.g., Inducible Nitric Oxide Synthase (iNOS), NF-κB)
Deferoxamine has been shown to modulate the expression and release of inflammatory mediators. wikipedia.org It can exert anti-inflammatory effects by controlling oxidative stress and inhibiting key inflammatory signaling pathways. bioscientifica.com
A significant target of deferoxamine is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. nih.govresearchgate.net In experimental models of periodontitis, deferoxamine has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its activation and subsequent inflammatory responses. nih.gov Studies on macrophages have demonstrated that deferoxamine can decrease the phosphorylation of both p65 and its inhibitor, IκBα, leading to a reduction in the inflammatory response. nih.gov In the context of traumatic brain injury, deferoxamine has been found to reduce the activation of the NLRP3 inflammasome, modulate microglial polarization, and inhibit the release of inflammatory factors, partly through the ROS/NF-κB pathway. researchgate.net Additionally, in diabetic rats with cutaneous wounds, topical application of deferoxamine led to a significant reduction in pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10. researchgate.net
Influence on Cellular Metabolism (e.g., Glycolysis in Cancer Cells)
Deferoxamine significantly influences cellular metabolism, particularly in cancer cells. By chelating iron, an essential component of mitochondrial electron transport chain complexes, deferoxamine can disrupt mitochondrial respiration. nih.govbiorxiv.org
In HeLa cancer cells, deferoxamine has been shown to suppress cell growth and decrease the oxygen consumption rate (OCR). nih.gov This leads to a metabolic shift towards glycolysis, as indicated by an increased extracellular acidification rate (ECAR) to OCR ratio. nih.gov Deferoxamine-resistant HeLa cells exhibit enhanced glycolysis and lactate (B86563) production. nih.gov This reliance on glycolysis in the presence of deferoxamine suggests that combination therapies targeting lactate excretion could be effective. nih.gov In cisplatin-resistant lung adenocarcinoma cells, deferoxamine was found to suppress mitochondrial respiration and ATP generation, making the cells more vulnerable to glutamine deprivation. frontiersin.org However, the effects of deferoxamine on mitochondrial biogenesis can be cell-type specific, as it was found to increase mitochondrial biogenesis in triple-negative breast cancer cells while decreasing it in MCF-7 cells. mdpi.com
| Cell Line | Effect of Deferoxamine on Metabolism | Research Finding |
| HeLa | Shift towards glycolytic metabolism | Suppressed oxygen consumption rate and increased ECAR/OCR ratio. nih.gov |
| A549/DDP | Suppressed mitochondrial respiration | Decreased basal and maximal respiration and ATP generation. frontiersin.org |
| MDA-MB-231 | Increased mitochondrial biogenesis | Contrasted with a decrease in MCF-7 cells. mdpi.com |
Induction of Hypoxia-like Environments in Specific Cell Lines (e.g., Mesenchymal Stem Cells)
Deferoxamine is widely used as a chemical agent to mimic hypoxic conditions in cell culture. wikipedia.orgnih.gov It achieves this by chelating iron, which is a necessary cofactor for prolyl hydroxylase domain (PHD) enzymes. mdpi.comresearchgate.net These enzymes are responsible for the degradation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) under normoxic conditions. mdpi.comresearchgate.net By inhibiting PHDs, deferoxamine stabilizes HIF-1α, leading to the transcriptional activation of hypoxia-responsive genes. nih.govmdpi.com
This hypoxia-mimetic effect has been extensively studied in mesenchymal stem cells (MSCs). nih.govsemanticscholar.org Treating MSCs with deferoxamine can enhance their therapeutic potential by increasing their motility and the production of pro-angiogenic, neuroprotective, and anti-inflammatory factors. semanticscholar.org In human bone marrow-derived MSCs, deferoxamine treatment has been shown to reduce oxygen consumption and ATP production while enhancing the transcription of genes involved in the HIF-1α pathway and glycolysis. semanticscholar.org This preconditioning of MSCs with deferoxamine is considered a promising strategy for applications in regenerative medicine. nih.govmdpi.com
Interactions with Extracellular Biological Components
Beyond its intracellular effects, deferoxamine also interacts with biological components in the extracellular environment, most notably with iron pools in the plasma.
Deferoxamine Interaction Kinetics with Plasma Iron Pools
The interaction of deferoxamine with iron in the plasma is complex and not fully understood. nih.gov Deferoxamine primarily targets non-transferrin-bound iron (NTBI), a toxic form of iron that can appear in the plasma during iron overload conditions. nih.gov
Studies have shown that deferoxamine removes only about one-third of NTBI rapidly, and complete clearance is rare. nih.gov The kinetics of this interaction are influenced by the physicochemical properties of deferoxamine, such as its positive charge, low lipophilicity, and high molecular weight, which affect its ability to access different iron pools. nih.gov The iron-deferoxamine complex, ferrioxamine, is stable and water-soluble, allowing for its elimination via the kidneys. drugbank.com Interestingly, some research suggests a "shuttle" mechanism where other, more lipophilic chelators can access certain NTBI species more rapidly and then donate the iron to deferoxamine, which acts as a "sink" for excretion. researchgate.nethaematologica.org This highlights the intricate dynamics of iron chelation in the plasma.
In Vitro Analysis of Interactions with Blood Components
The in vitro interactions of deferoxamine hydrochloride with various blood components have been a subject of research, particularly concerning its hemocompatibility and potential effects on hematological parameters. Studies have explored its interactions with red blood cells, the coagulation cascade, the complement system, and platelets.
Red Blood Cells (RBCs)
Research indicates that deferoxamine exhibits protective effects on red blood cells, particularly under conditions of oxidative stress. In vitro studies have shown that deferoxamine can protect human red blood cells from hemin-induced hemolysis. nih.gov It is suggested that deferoxamine interacts with hemin (B1673052) through its iron moiety, thereby mitigating the damaging effects of hemin on the red blood cell membrane. nih.gov Pre-incubation of ghost membranes with 1 mM deferoxamine inhibited the binding of 50 microM hemin by 42%. nih.gov Furthermore, the addition of 1 mM deferoxamine was capable of removing 20% of hemin that was already bound to the membranes. nih.gov
In another study investigating the effects of deferoxamine on erythrocytes under oxidative stress induced by tert-butyl hydroperoxide, it was observed that deferoxamine partially inhibited the formation of methemoglobin and the decrease of glutathione (GSH). tandfonline.com However, it did not show a protective effect on the enzymes glutathione reductase (GR) and glucose-6-phosphate dehydrogenase (G6-PD) from oxidative damage in this model. tandfonline.com
When conjugated with other molecules, such as alginate or polyethylene (B3416737) glycol (PEG), deferoxamine's interaction with red blood cells is also a key aspect of its biocompatibility assessment. Studies on alginate-deferoxamine conjugates found that they did not cause hemolysis of red blood cells. nih.govresearchgate.netfrontiersin.org While some reversible aggregation of red blood cells was observed, their deformability remained normal. nih.govresearchgate.net Similarly, a hemocompatibility assay of PEGylated deferoxamine showed no significant adverse effects on red blood cells. nih.gov
Coagulation Cascade
The influence of deferoxamine on the coagulation cascade appears to be dependent on its chemical form (unconjugated vs. conjugated). In studies involving alginate-deferoxamine conjugates, a significant, dose-dependent prolongation of coagulation times was observed, particularly for the activated partial thromboplastin (B12709170) time (APTT) and thrombin time (TT). nih.govresearchgate.netfrontiersin.org This was accompanied by a dramatic decrease in fibrinogen levels, suggesting that these conjugates could predominantly inhibit the intrinsic pathways of the coagulation process. nih.govresearchgate.netfrontiersin.org
In contrast, when deferoxamine is conjugated to polyethylene glycol (PEG), its effect on the coagulation system appears to be negligible. A hemocompatibility assay of PEGylated deferoxamine revealed no significant differences in APTT, prothrombin time (PT), TT, or fibrinogen (Fib) levels when compared to a saline control group. nih.gov This suggests that the PEGylated form of deferoxamine does not significantly interfere with the intrinsic, extrinsic, or common pathways of blood coagulation. nih.gov
Complement System
The interaction of deferoxamine with the complement system has also been investigated, primarily in the context of deferoxamine conjugates. In vitro studies with alginate-deferoxamine conjugates demonstrated a dose-dependent activation of the complement components C3a and C5a through the alternative pathway. nih.govresearchgate.netfrontiersin.org This indicates that the alginate-conjugated form of deferoxamine can trigger an inflammatory response mediated by the complement system. Conversely, hemocompatibility assays of PEGylated deferoxamine showed no significant effect on the complement system, suggesting that the nature of the conjugating molecule plays a crucial role in the immunogenic potential of deferoxamine formulations. nih.gov
Platelets
The in vitro effects of deferoxamine on platelet function have been explored, with some studies suggesting a mild inhibitory effect. When tested in the form of alginate-deferoxamine conjugates, a slight suppression of platelet activation and aggregation was observed at low concentrations. nih.govresearchgate.netfrontiersin.org In vivo observations have also reported instances of thrombocytopenia in patients receiving intravenous deferoxamine, which could suggest a direct interaction with platelets, although the in vitro mechanism is not fully elucidated by this clinical finding alone. nih.gov
Interactive Data Table: In Vitro Interactions of Deferoxamine and its Conjugates with Blood Components
| Blood Component | Deferoxamine Formulation | Observed In Vitro Effect | Key Research Findings |
| Red Blood Cells | Unconjugated Deferoxamine | Protective | Inhibited hemin-induced hemolysis and partially inhibited methemoglobin formation under oxidative stress. nih.govtandfonline.com |
| Alginate-Deferoxamine | No hemolysis, reversible aggregation | Did not cause hemolysis but induced reversible aggregation while maintaining normal cell deformability. nih.govresearchgate.net | |
| PEGylated Deferoxamine | No significant effect | Showed good hemocompatibility with no significant adverse effects on red blood cells. nih.gov | |
| Coagulation Cascade | Alginate-Deferoxamine | Anticoagulant effect | Significantly prolonged APTT and TT in a dose-dependent manner and decreased fibrinogen levels. nih.govresearchgate.netfrontiersin.org |
| PEGylated Deferoxamine | No significant effect | No significant changes in APTT, PT, TT, or fibrinogen levels were observed. nih.gov | |
| Complement System | Alginate-Deferoxamine | Activation | Activated C3a and C5a in a dose-dependent manner through the alternative pathway. nih.govresearchgate.netfrontiersin.org |
| PEGylated Deferoxamine | No significant effect | Showed good compatibility with no significant activation of the complement system. nih.gov | |
| Platelets | Alginate-Deferoxamine | Mild inhibition | Slightly suppressed platelet activation and aggregation at low concentrations. nih.govresearchgate.netfrontiersin.org |
Advanced Research on Deferoxamine Derivatization and Novel Formulations
Chemical Derivatization Strategies
Chemical modification of deferoxamine (B1203445) offers a versatile approach to alter its physicochemical properties, such as lipophilicity and plasma half-life, and to introduce new functionalities. These strategies primarily target the terminal amine group, which is not involved in the crucial iron chelation process. nih.gov
The terminal primary amine group of deferoxamine serves as a convenient handle for covalent attachment to various substrates, enabling its immobilization and the development of functionalized materials. nih.govmdpi.com This approach has been explored for applications ranging from drug delivery systems to biosensors.
Researchers have successfully immobilized deferoxamine on a variety of supports, including biocompatible polymers and nanoparticles. nih.gov The functionalization strategy often involves the reaction of the terminal amine group with reactive moieties on the support surface. For instance, deferoxamine has been attached to poly(methyl vinyl ether-alt-maleic anhydride) through the opening of the maleic anhydride (B1165640) ring by the amine group. nih.gov Similarly, it has been grafted onto silica (B1680970) microparticles and magnetite nanoparticles functionalized with isocyanate or maleimide (B117702) groups, where the amine group participates in an addition reaction. mdpi.comnih.gov These deferoxamine-functionalized materials have demonstrated a high capacity for adsorbing ferric ions from aqueous solutions. acs.org
The ability to immobilize deferoxamine has also been exploited in the development of electrochemical sensors for the detection of Fe(III) ions. mdpi.com In one such approach, deferoxamine was immobilized as a self-assembled monolayer on a gold electrode surface via amide bond formation. mdpi.com
Table 1: Examples of Deferoxamine Immobilization Strategies
| Support Material | Functional Group on Support | Reaction Type with Deferoxamine's Amine Group |
|---|---|---|
| Poly(methyl vinyl ether-alt-maleic anhydride) | Maleic anhydride | Nucleophilic attack and ring opening |
| Silica microparticles | Isocyanate | Amine addition |
| Silica microparticles | Maleimide | Michael addition |
The synthesis of deferoxamine conjugates aims to improve its pharmacokinetic profile and to introduce additional therapeutic functionalities. nih.gov A significant challenge with deferoxamine is its short plasma half-life due to rapid renal excretion. nih.gov
To address this, researchers have designed novel multi-arm conjugates. One notable example is a star-like 8-arm-polyethylene glycol (8-arm-PEG) conjugate where deferoxamine molecules are bound to the terminals of the PEG branches via amide bonds. mdpi.comnih.gov This conjugation significantly prolongs the in vivo circulation time of deferoxamine. mdpi.com The synthesis of such conjugates typically involves dissolving deferoxamine mesylate and the activated PEG in an anhydrous solvent like dimethyl sulfoxide, followed by the addition of a base to facilitate the reaction. mdpi.com Purification is often achieved through dialysis. mdpi.com Characterization of these conjugates is performed using techniques such as ¹H NMR spectroscopy to confirm the formation of amide bonds and HPLC to determine purity. mdpi.com
Another strategy involves conjugating deferoxamine with lipophilic ancillary compounds to potentially enhance its ability to cross the blood-brain barrier for the treatment of neurodegenerative diseases associated with iron accumulation. nih.gov Examples of such ancillary compounds include antioxidants like derivatives of vitamin E and edaravone. nih.gov These conjugates are designed to have a dual function: attenuating reactive oxygen species through both iron chelation and the antioxidant properties of the ancillary group. nih.gov
Table 2: Characterization of an 8-arm-PEG-Deferoxamine Conjugate
| Property | Method | Finding | Reference |
|---|---|---|---|
| Covalent Linkage | ¹H NMR Spectroscopy | Appearance of a peak at 7.75 ppm attributed to the amido bonds. | mdpi.com |
| Purity | HPLC | Over 94% | mdpi.com |
| Iron Binding Ability | Spectrophotometry | Comparable to free deferoxamine. | nih.gov |
Biosynthetic Research of Deferoxamine Derivatives
The study of the natural biosynthesis of deferoxamine and its derivatives in microorganisms like Streptomyces species offers insights into the production of novel siderophores with potentially enhanced properties.
Recent research has led to the discovery of novel series of siderophores from Streptomyces ambofaciens, including unprecedented acylated desferrioxamines (acyl-DFOs). nih.govnih.gov Using techniques like MS (B15284909)/MS-based molecular networking, researchers have identified not only known acyl-DFOs but also novel tetra- and penta-hydroxamate acyl-DFO derivatives. nih.govresearchgate.net These new congeners incorporate a previously undescribed building block. nih.gov The discovery of these more complex hydroxamate structures suggests that the biosynthetic machinery is capable of extending the oligomerization process beyond the typical tris-hydroxamate structure of deferoxamine. nih.gov
Furthermore, enzyme-independent acetylation of desferrioxamine B with acetyl-CoA has been shown to produce N-acetylated and N-O-acetylated isomers, with the formation of each being dependent on pH. acs.org
The biosynthesis of desferrioxamines B and E in Streptomyces coelicolor involves a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. asm.org The key building blocks are L-lysine, acetyl-CoA, and succinyl-CoA. nih.govasm.org The enzyme DesC, an acyl transferase, plays a crucial role in the N-acylation of N-hydroxycadaverine with acetyl-CoA and succinyl-CoA, leading to the diversity of desferrioxamines produced. royalsocietypublishing.org
Intriguingly, the biosynthesis of the novel acyl-DFO congeners in Streptomyces ambofaciens has been found to involve an unprecedented crosstalk between two separate NIS pathways. nih.govnih.gov This discovery of functional interplay between distinct biosynthetic pathways highlights a new level of complexity in siderophore production. nih.gov Siderophore synthesis generally follows two main pathways: the NRPS pathway and the NIS synthetase pathway. nih.gov The NIS pathway involves several enzymes that assemble the siderophore from various building blocks. nih.gov
The novel tetra- and penta-hydroxamate acyl-DFO derivatives, with their additional bidentate hydroxamic functional groups, are hypothesized to confer advantages in metal chelation. nih.govnih.gov While the biological roles of these new derivatives are still under investigation, the increased number of chelating groups may lead to higher affinity or different coordination chemistry with metal ions. nih.gov This enhanced chelating capacity could be beneficial in competitive environments, such as the soil where these microorganisms reside. nih.gov The development of deferoxamine analogues with a higher number of hydroxamate groups, such as the octadentate tetrahydroxamate DFO*, has been pursued to achieve higher metal binding affinity. nih.gov These novel derivatives with potentially increased chelating capacity may also find applications in biotechnology and diagnostic imaging. nih.gov
Development of Advanced Drug Delivery Systems
The therapeutic application of Deferoxamine hydrochloride is often constrained by its short plasma half-life and poor oral bioavailability. To overcome these limitations, significant research has been directed towards the development of advanced drug delivery systems. These systems aim to provide controlled and sustained release, improve localization at target sites, and enhance patient compliance. This section explores various novel formulations of Deferoxamine, including polymeric micelles, hydrogels, transdermal systems, nanogels, polyrotaxanes, and hybrid material-based nanoconjugates.
Polymeric micelles have emerged as a promising oral delivery system for Deferoxamine, designed to enhance its permeability and bioavailability. nih.govnih.gov These nanosized core-shell structures self-assemble from amphiphilic block copolymers in an aqueous solution, encapsulating hydrophilic drugs like Deferoxamine.
Research has focused on optimizing polymeric micelle formulations to achieve a continuous and controlled drug release pattern. nih.govresearchgate.net Studies have utilized a full factorial design to investigate the effects of different polymers, such as carbomers and Poloxamer® P 407, and various surfactant/co-surfactant blends on the physicochemical properties of the micelles. nih.govnih.gov Key findings from these studies are summarized in the table below.
| Formulation Parameter | Observation | Reference |
|---|---|---|
| Particle Size | Less than 83 nm | nih.govnih.gov |
| Entrapment Efficiency | Up to 80% | nih.govnih.gov |
| Drug Release Kinetics | Best fitted to the Higuchi model, indicating a diffusion-controlled release mechanism. | nih.govresearchgate.net |
| Permeability Increase | Over 2.5-fold increase in intestinal permeability compared to free Deferoxamine. | nih.gov |
The release of Deferoxamine from these micelles is predominantly governed by drug diffusion. nih.govresearchgate.net The use of polymers like Poloxamer® has been shown to significantly increase the drug release rate compared to carbomers. nih.govnih.gov Furthermore, the incorporation of surfactants plays a crucial role in enhancing the iron-bonding ability of the encapsulated Deferoxamine. nih.gov Optimized formulations have demonstrated a more than three-fold increase in permeation through the rat intestine, highlighting the potential of polymeric micelles to improve the oral delivery of Deferoxamine. nih.gov
Hydrogel-based systems offer a versatile platform for the localized and sustained delivery of Deferoxamine. These three-dimensional polymer networks can be engineered from natural polymers like chitosan (B1678972) and alginate to control the release of encapsulated drugs.
Chitosan-based Hydrogels:
Chitosan, a natural polysaccharide, has been extensively investigated for creating Deferoxamine-loaded hydrogels. These hydrogels can be fabricated on surfaces like orthopedic implants to promote localized effects such as angiogenesis, which is vital for bone healing. nih.gov One study developed a polydopamine-modified chitosan (CS/PDA) hydrogel on a plasma-sprayed titanium coating. nih.gov This formulation exhibited enhanced bonding strength and a sustained drug-release profile.
The release kinetics of Deferoxamine from chitosan-based hydrogels typically show an initial burst release followed by a more constant and sustained release. nih.gov For instance, the CS/PDA-DFO hydrogel showed an initial burst, releasing approximately 34.41% of the drug within the first 24 hours, which was attributed to the easy diffusion of the hydrophilic Deferoxamine through the macropores of the hydrogel. nih.gov This was followed by a constant release, reaching a cumulative release of 67.24% by day 7, a phenomenon linked to the disassembly of Schiff base crosslinking and subsequent degradation of the hydrogel matrix. nih.gov
| Time Point | Cumulative Drug Release (%) | Cumulative Concentration (μg/mL) | Reference |
|---|---|---|---|
| 24 hours | ~34.41% | - | nih.gov |
| 7 days | 67.24% | 20.21 | nih.gov |
Alginate-based Hydrogels:
Composite hydrogels of chitosan and alginate have also been explored to overcome the limitations of Deferoxamine's short plasma half-life and poor gut absorption. These composite systems, sometimes co-formulated with poly(D,L-lactide-co-glycolide) (PLGA) microspheres, have been shown to provide sustained drug release. The inclusion of microspheres within the pre-formed chitosan/alginate hydrogel creates an efficient delivery system where the drug released from the microspheres is entrapped within the hydrogel network and then slowly released by diffusion.
Transdermal delivery systems provide a non-invasive method for the topical application of Deferoxamine, particularly for wound healing. These systems are designed to deliver the drug directly to the affected tissue, minimizing systemic side effects. Research has led to the development of monolithic polymer matrix-type transdermal drug delivery systems (TDDS). nih.gov
These patches are formulated by dispersing Deferoxamine within a biodegradable polymer matrix. nih.gov To overcome the challenge of delivering a hydrophilic molecule like Deferoxamine through the skin, the formulation often involves complexing it with polymers like polyvinylpyrrolidone (B124986) (PVP), which stabilizes the drug in an amorphous form and promotes permeation. nih.gov Reverse micelle encapsulation using nonionic surfactants such as Tween 80 and Span 20 is also employed to facilitate dermal penetration. nih.gov The entire formulation is then embedded in a slow-releasing matrix made of polymers like ethyl cellulose. nih.gov
An enhanced TDDS (eTDDS) composed exclusively of FDA-compliant constituents has been developed to optimize drug release and accelerate clinical translation. pharmaexcipients.com This eTDDS has demonstrated markedly improved Deferoxamine delivery into human skin compared to other topical application methods like drip-on solutions and polymer sprays. pharmaexcipients.com In preclinical models, treatment with the eTDDS resulted in significantly accelerated wound healing, with increased wound vascularity, dermal thickness, collagen deposition, and tensile strength. pharmaexcipients.com One specific formulation of a Deferoxamine Intradermal Delivery Patch (DIDP) contained 1 mg of DFO per 1 cm² and was designed to release the drug over a 24-hour period in a controlled manner. nih.gov
| Component | Function | Example Material | Reference |
|---|---|---|---|
| Active Pharmaceutical Ingredient | Therapeutic agent | Deferoxamine mesylate | nih.gov |
| Permeation-enhancing Polymer | Stabilizes drug and promotes skin penetration | Polyvinylpyrrolidone (PVP) | nih.gov |
| Surfactants | Form reverse micelles to aid dermal penetration | Tween 80, Span 20 | nih.gov |
| Slow-release Matrix Polymer | Controls the rate of drug release | Ethyl cellulose | nih.gov |
| Plasticizer | Improves flexibility of the patch | Di-n-butylphthalate | nih.gov |
Nanogels are hydrogel nanoparticles that have shown potential as carriers for Deferoxamine, particularly for targeted delivery to the central nervous system (CNS). These systems are being explored for their potential in managing neurodegenerative conditions like Alzheimer's disease. researchgate.netbiointerfaceresearch.com Chitosan-based nanogels, prepared via ionotropic gelation with tripolyphosphate (TPP), have been formulated to encapsulate Deferoxamine. researchgate.net These nanogels are designed to be administered through intranasal or intravenous routes for brain delivery. biointerfaceresearch.com
Research has also focused on the development of carrier-free Deferoxamine nanoparticles, which offer a high drug loading capacity (approximately 80%). chinesechemsoc.orgresearchgate.net These nanoparticles are formed with the assistance of polyphenols and exhibit both iron and reactive oxygen species-scavenging properties. chinesechemsoc.orgresearchgate.net In animal models of intracerebral hemorrhage, these nanoparticles have demonstrated the ability to protect brain cells. chinesechemsoc.org
While systemically administered Deferoxamine has shown some ability to cross the blood-brain barrier (BBB), this is often inconsistent. nih.govfrontiersin.orgnih.gov Nanocarrier-based delivery systems, including nanogels and nanoparticles, are being investigated to improve CNS penetration. nih.gov Intranasal delivery of Deferoxamine has been shown to result in detectable concentrations in all areas of the CNS, with the highest concentrations found in the olfactory bulb and trigeminal nerve, suggesting a direct nose-to-brain pathway. nih.gov Platelet membrane-based nanoparticles have also been developed for targeted delivery of Deferoxamine to alleviate brain injury after ischemic stroke. nih.gov These biomimetic nanoparticles are designed to target damaged blood vessels and inhibit ferroptosis in neuronal cells. nih.gov
| Formulation Type | Key Features | Potential Application | Reference |
|---|---|---|---|
| Chitosan-based Nanogels | Encapsulates DFO for controlled release. | Nose-to-brain delivery for Alzheimer's disease. | researchgate.netbiointerfaceresearch.com |
| Carrier-free Nanoparticles | High DFO loading (~80%); dual iron and ROS scavenging. | Brain cell protection in intracerebral hemorrhage. | chinesechemsoc.orgresearchgate.net |
| Platelet Membrane-based Nanoparticles | Targets damaged blood vessels; immune escape capabilities. | Alleviation of brain injury in ischemic stroke. | nih.gov |
Polyrotaxanes are supramolecular assemblies that have been engineered as sophisticated carriers for Deferoxamine to improve its residence time in the body and provide a mechanism for triggered drug release. nih.gov These carriers consist of multiple α-cyclodextrin rings threaded onto a poly(ethylene glycol) (PEG) chain, which is capped at both ends with bulky, enzymatically cleavable moieties. mdpi.com
Deferoxamine is conjugated to the cyclodextrin (B1172386) units of the polyrotaxane. The bulky end-caps prevent the dethreading of the cyclodextrins, keeping the conjugate intact. nih.gov However, in the presence of specific enzymes, such as proteases found within lysosomes of macrophages, the end-caps are cleaved. nih.gov This cleavage allows for the disassembly of the polyrotaxane and the release of smaller cyclodextrin-Deferoxamine fragments. nih.gov
This enzymatic-triggered release mechanism is particularly advantageous because a significant amount of iron is stored in ferritin and hemosiderin within the lysosomes of macrophages. nih.gov By releasing the chelator at this site, the efficiency of iron chelation can be enhanced. In vivo studies have shown that polyrotaxane-Deferoxamine conjugates can prolong the circulation time of the drug and facilitate the elimination of excess iron. mdpi.com
| Component | Function | Reference |
|---|---|---|
| Poly(ethylene glycol) (PEG) | Backbone of the carrier | nih.gov |
| α-Cyclodextrin | Threaded rings for drug conjugation | nih.gov |
| Enzymatically Cleavable End-caps | Prevent premature disassembly; trigger for drug release | nih.gov |
| Release Trigger | Proteases in lysosomes | nih.gov |
The integration of Deferoxamine with hybrid materials, such as silica and magnetite nanoparticles, has led to the development of novel nanoconjugates with potential applications in both chelation therapy and diagnostics.
Silica Nanoparticles:
Deferoxamine has been successfully immobilized on the surface of silica nanoparticles. Stellate mesoporous silica nanoparticles grafted with Deferoxamine have been developed, and their iron uptake kinetics have been characterized. mdpi.com The functionalized silica showed a relatively fast iron uptake, occurring in less than two hours at a pH of 2.5. mdpi.com These materials have potential applications for iron detection in biological and environmental samples. mdpi.com
Magnetite Nanoparticles:
Magnetite (Fe₃O₄) nanoparticles have been surface-modified and conjugated with Deferoxamine. nih.gov These magnetic nanoparticles can be coated with a layer of silica, which is then functionalized to allow for the covalent attachment of Deferoxamine. nih.gov The resulting magnetic nanoconjugates have been characterized using various analytical techniques. nih.gov The magnetic properties of these nanoparticles make them potentially useful for applications such as magnetic resonance imaging (MRI), where the Fe(III)-Deferoxamine complex has been shown to have a contrast-enhancing effect. jst.go.jpnih.gov
| Hybrid Material | Method of DFO Integration | Key Characteristics | Potential Application | Reference |
|---|---|---|---|---|
| Silica Nanoparticles | Grafted onto the surface of mesoporous silica. | Fast iron uptake kinetics. | Iron detection in biological samples. | mdpi.com |
| Magnetite Nanoparticles | Conjugated to surface-modified, silica-coated magnetite. | Magnetic properties. | MRI contrast agent. | nih.govjst.go.jpnih.gov |
Biopolymer Conjugates:
Deferoxamine has also been conjugated to various biopolymers to improve its pharmacokinetic profile. For instance, a star-like 8-arm-polyethylene glycol (8-arm-PEG) has been used as a macromolecular scaffold to which Deferoxamine molecules are bound. mdpi.com These conjugates have been shown to significantly prolong the in vivo duration of Deferoxamine and reduce its cytotoxicity. mdpi.com
Strategies to Address Pharmacokinetic Limitations through Novel Formulations
One of the most promising strategies involves the encapsulation of deferoxamine within polymeric nanoparticles . These nanoparticles, often formulated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), can significantly extend the drug's half-life. For instance, deferoxamine-loaded PLGA nanoparticles have demonstrated a substantially longer elimination half-life compared to free deferoxamine. nih.gov This prolonged circulation is attributed to the protection of deferoxamine from rapid enzymatic degradation and renal clearance, allowing for a more sustained release profile. The physicochemical properties of these nanoparticles, including their size and surface characteristics, can be tailored to optimize drug loading and release kinetics.
Hydrogels represent another innovative approach to achieving sustained deferoxamine delivery. These three-dimensional polymer networks can be loaded with deferoxamine and are designed to release the drug in a controlled manner over an extended period. Injectable hydrogel formulations have been developed that can provide a sustained release of deferoxamine for up to 15 days. semanticscholar.org Some hydrogels are also designed to be thermosensitive, transitioning from a solution at room temperature to a gel at body temperature, which allows for in-situ formation of a drug depot upon injection. doaj.org This localized delivery system can be particularly beneficial for applications such as promoting angiogenesis in wound healing. nih.govmdpi.com
Liposomes , which are vesicular structures composed of lipid bilayers, have also been explored as carriers for deferoxamine. Liposomal encapsulation can shield the drug from rapid metabolism and clearance, thereby prolonging its presence in the bloodstream. Research into liposomal deferoxamine has shown its potential to improve iron removal with less frequent dosing compared to the conventional administration of the free drug. researchgate.net
Furthermore, the conjugation of deferoxamine to various polymers has been investigated to enhance its pharmacokinetic profile. By attaching deferoxamine to macromolecules, its hydrodynamic volume is increased, which reduces the rate of renal excretion. This strategy has been shown to significantly prolong the in-vivo circulation time of deferoxamine. mdpi.com
Table 1: Comparison of Novel Deferoxamine Formulations
| Formulation Type | Mechanism of Action | Key Advantages | Reported Outcomes |
| Polymeric Nanoparticles | Encapsulation of deferoxamine, protecting it from rapid degradation and clearance. | Extended half-life, potential for targeted delivery. | Significantly longer elimination half-life compared to free deferoxamine. nih.gov |
| Hydrogels | Entrapment of deferoxamine within a polymer matrix for sustained release. | Localized and controlled drug delivery over extended periods. | Sustained release for up to 15 days has been demonstrated. semanticscholar.org |
| Liposomes | Encapsulation within lipid vesicles to prolong circulation time. | Reduced frequency of administration. | Improved iron removal efficiency in preclinical models. researchgate.net |
| Polymer Conjugates | Covalent attachment to polymers to increase hydrodynamic size and reduce renal clearance. | Prolonged in-vivo circulation time. | Enhanced pharmacokinetic profile. mdpi.com |
Deferoxamine-Based Materials in Sensing and Imaging Technologies
The inherent and strong affinity of deferoxamine for trivalent metal ions, particularly iron (III), has led to its exploration beyond chelation therapy into the realm of sensing and imaging technologies. doaj.org The terminal amino group of the deferoxamine molecule, which is not involved in metal ion complexation, provides a convenient site for modification and functionalization, allowing it to be anchored to various substrates for the development of sophisticated diagnostic tools. doaj.org
Development of Deferoxamine-Modified Sensors for Metal Ion Detection
The high selectivity of deferoxamine for Fe(III) makes it an excellent candidate for the development of highly sensitive and specific metal ion sensors. Researchers have successfully immobilized deferoxamine onto various platforms to create both electrochemical and optical sensors.
Electrochemical sensors have been developed by functionalizing electrode surfaces with deferoxamine. For instance, a screen-printed gold electrode modified with a self-assembled monolayer of a thiol-derivatized deferoxamine has been shown to be effective for the voltammetric detection of iron (III). ijnc.ir This type of sensor leverages the change in electrochemical properties upon the binding of iron to the immobilized deferoxamine.
Optical sensors represent another significant area of development. These sensors typically rely on a colorimetric or fluorescent response upon metal ion binding. A notable example is an optical sensor created by immobilizing deferoxamine on a transparent agarose (B213101) film. unifi.it This sensor exhibits a distinct color change from white to brick red in the presence of Fe(III) ions, providing a simple and visual method for detection. unifi.it The sensitivity and selectivity of these sensors can be finely tuned by controlling the pH and other environmental conditions. unifi.it Other approaches have included the development of sensors based on surface plasmon resonance (SPR) where deferoxamine is immobilized on a gold surface. mdpi.com
Table 2: Examples of Deferoxamine-Modified Sensors for Metal Ion Detection
| Sensor Type | Platform | Principle of Detection | Target Ion |
| Electrochemical | Screen-Printed Gold Electrode | Voltammetric analysis of the Fe(III)-deferoxamine complex. | Fe(III) |
| Optical (Colorimetric) | Agarose Film | Visible color change upon binding of Fe(III) to immobilized deferoxamine. | Fe(III) |
| Optical (SPR) | Gold Surface | Change in surface plasmon resonance upon Fe(III) binding. | Fe(III) |
Exploration of Derivatized Deferoxamine in Immuno-PET Imaging Applications
In the field of medical imaging, derivatized deferoxamine has emerged as a crucial component in the development of radiopharmaceuticals for immuno-positron emission tomography (immuno-PET). Immuno-PET combines the high specificity of monoclonal antibodies for tumor-associated antigens with the high sensitivity of PET imaging.
Deferoxamine is widely regarded as the gold standard chelator for the positron-emitting radionuclide Zirconium-89 (⁸⁹Zr). nih.gov The physical half-life of ⁸⁹Zr (78.41 hours) is well-suited for imaging intact monoclonal antibodies, which have long biological half-lives. nih.gov
To create an immuno-PET agent, a bifunctional chelator is required—one that can stably bind ⁸⁹Zr and also be covalently attached to a monoclonal antibody. For this purpose, deferoxamine is derivatized, for example, to create p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS). osti.govnih.gov This derivative allows for efficient and stable conjugation to monoclonal antibodies. osti.gov The resulting ⁸⁹Zr-labeled antibody can then be administered to a patient, where it will accumulate at the tumor site, allowing for visualization by PET imaging. canberra-ip.com
This technology has significant clinical potential for patient stratification, monitoring response to therapy, and understanding the in-vivo behavior of antibody-based therapeutics. osti.gov The stability of the ⁸⁹Zr-deferoxamine complex is critical to prevent the release of the radionuclide in vivo, which could lead to non-specific accumulation in bone and compromise image quality. Research has demonstrated that ⁸⁹Zr-deferoxamine-antibody conjugates are highly stable in human serum, ensuring that the radionuclide remains associated with the targeting antibody. osti.gov
Preclinical Research Applications and Investigative Therapeutic Potential
Regenerative Medicine Research
Deferoxamine's role in regenerative medicine is primarily linked to its pro-angiogenic properties. By stabilizing HIF-1α, DFO upregulates the expression of vascular endothelial growth factor (VEGF), a key signaling molecule in the formation of new blood vessels. frontiersin.org This mechanism is crucial for tissue repair and regeneration.
Angiogenesis Promotion in Wound Healing Models
The promotion of angiogenesis is a critical step in the healing of various types of wounds. researchgate.nettums.ac.ir Preclinical studies have demonstrated the efficacy of DFO in enhancing neovascularization and accelerating the healing process in different wound models. frontiersin.org
Chronic Wounds: Chronic wounds are often characterized by impaired blood supply. frontiersin.org DFO has been shown to facilitate neovascularization in these conditions by chelating iron at the wound site and activating the HIF-1α/VEGF pathway. nih.gov
Diabetic Wounds: In diabetic rat models, DFO treatment has been found to enhance neovascularization and accelerate wound healing by promoting the accumulation of HIF-1α. frontiersin.orgnih.gov Studies have shown that DFO can stimulate the proliferation and migration of endothelial cells, which is crucial for healing diabetic ulcers. nih.gov
Radiation-Induced Fibrosis: Radiation therapy can lead to microvascular damage and impaired wound healing. frontiersin.org In animal models of radiation-induced fibrosis, DFO has been shown to improve blood flow, accelerate wound closure, and enhance the quality of the regenerated tissue. frontiersin.org
Table 1: Selected Preclinical Studies of Deferoxamine (B1203445) in Wound Healing Models
| Wound Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Excisional Diabetic Wound | Rat | Accelerated wound healing, increased granulation tissue, re-epithelialization, and neovascularization. | frontiersin.org |
| Pressure Ulcer | Mouse | Decreased pressure ulcer formation and grade, increased CD31 expression suggesting enhanced neovascularization. | frontiersin.org |
| Radiation-Impaired Wound | Mouse | Accelerated wound closure, improved perfusion, and collagen fiber organization. | frontiersin.org |
Bone Regeneration and Implant Integration Studies
Deferoxamine has shown considerable promise in bone tissue engineering due to its ability to promote both angiogenesis and osteogenesis, a concept known as angiogenic-osteogenic coupling. By enhancing the local blood supply, DFO creates a favorable environment for bone formation and repair. researchgate.net
In preclinical models, local application of DFO has been shown to:
Enhance the quality and quantity of regenerated tissue in mandibular distraction osteogenesis by augmenting vascularity. researchgate.netnih.gov
Improve angiogenesis and bone repair in early-stage steroid-induced osteonecrosis of the femoral head in rabbit models. researchgate.net
Increase bone graft incorporation and healing in critical-size bone defects. researchgate.net
Promote the healing of osteoporotic bone defects when released from a poly(lactic-co-glycolic acid) carrier.
Table 2: Preclinical Research on Deferoxamine in Bone Regeneration
| Application Area | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Mandibular Distraction Osteogenesis | Rat | Statistically significant increase in the number of blood vessels in the regenerate. | nih.gov |
| Steroid-Induced Osteonecrosis | Rabbit | Improved angiogenesis and bone repair in early-stage models. | researchgate.net |
| Critical-Size Bone Defects | Rabbit | Increased osteoblast number and vascularity rates. | researchgate.net |
Research in Spinal Cord Injury and Intracerebral Hemorrhage Models
In models of central nervous system injury, the neuroprotective effects of Deferoxamine are being investigated. The accumulation of iron following an injury can lead to oxidative stress and secondary damage.
Intracerebral Hemorrhage (ICH): Following an ICH, the breakdown of red blood cells releases iron, which contributes to secondary brain injury. plos.orgbinasss.sa.cr DFO, as a potent iron chelator, has been shown in animal models of ICH to reduce brain edema, decrease neuronal death in the perihematoma region, and improve neurological outcomes. plos.orgnih.govnih.gov A systematic review of 20 studies on animal models of ICH found that DFO significantly reduced brain water content and improved neurobehavioral scores. plos.org
Spinal Cord Injury (SCI): Research suggests that DFO may offer neuroprotective benefits in SCI models. By activating hypoxia-inducible factor-1, DFO has been shown to provide prophylaxis against spinal cord injury in some experimental settings.
Table 3: Investigative Studies of Deferoxamine in CNS Injury Models
| Injury Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Intracerebral Hemorrhage | Various (Rat, Piglet) | Reduced brain water content, improved neurobehavioral scores, reduced neuronal death, and decreased iron accumulation. | plos.orgnih.gov |
Neuroprotection Research in Experimental Disease Models
The role of iron accumulation in the pathophysiology of neurodegenerative diseases has led to the investigation of iron chelation as a potential therapeutic strategy. alzdiscovery.orgnih.gov
Alzheimer's Disease Pathophysiology and Iron Chelation
A disturbance in iron homeostasis is believed to contribute to the pathology of Alzheimer's disease (AD). nih.gov Iron can accumulate in the brain and may be associated with the microbleeds often seen in AD. scilit.comnih.gov
Preclinical research using animal models of AD has shown that Deferoxamine may offer therapeutic benefits. In a transgenic mouse model of AD, intranasal administration of DFO was found to:
Inhibit iron-induced amyloidogenic processing of amyloid precursor protein (APP). nih.gov
Reduce the amyloid-β (Aβ) burden. nih.gov
Reverse behavioral alterations and promote memory retention. nih.gov
Furthermore, oral DFO treatment in wildtype mice has been shown to decrease brain iron levels and reduce the expression of AβPP and secretase enzymes. nih.gov
Table 4: Preclinical Findings for Deferoxamine in Alzheimer's Disease Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| APP/PS1 Transgenic Mouse | Reversed iron-induced memory deficits, inhibited amyloidogenic APP processing, and attenuated Aβ burden. | nih.gov |
Parkinson's Disease Models and Iron Accumulation
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra, a region of the brain where excess iron accumulation is often observed. researchgate.netrsc.org This iron accumulation is thought to contribute to oxidative stress and neurodegeneration. nih.gov
In preclinical models of Parkinson's disease, Deferoxamine has demonstrated neuroprotective effects. Studies have shown that DFO can:
Attenuate iron-induced oxidative stress and mitochondrial dysfunction. nih.gov
Prevent the aggregation of α-synuclein in cell culture. nih.gov
Provide neuroprotection against dopaminergic neuron loss in 6-hydroxydopamine (6-OHDA) and MPTP-induced models of PD in rodents. nih.gov
Lipophilic analogues of DFO have also been developed to potentially improve its ability to cross the blood-brain barrier, showing significant neuronal protection in a mouse model of PD. researchgate.netrsc.org
Table 5: Deferoxamine Research in Parkinson's Disease Models
| Model | Key Findings | Reference |
|---|---|---|
| 6-OHDA-induced PD model (in vivo) | Provided concentration-dependent neuroprotection. | nih.gov |
| MPTP-treated mice with iron overload | Effective against dopaminergic neuron loss. | nih.gov |
| Human neuroblastoma cell line (in vitro) | Attenuated iron-induced oxidative stress and mitochondrial dysfunction; prevented α-synuclein aggregation. | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| 6-hydroxydopamine (6-OHDA) |
| Deferoxamine |
| Deferoxamine hydrochloride |
| Deferoxamine mesylate |
| Iron |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) |
| Poly(lactic-co-glycolic acid) |
| Tetracycline hydrochloride |
Ischemic Injury and Neonatal Asphyxia Models
This compound has been investigated for its neuroprotective potential in preclinical models of ischemic brain injury, particularly in the context of neonatal hypoxia-ischemia. The brain of a newborn is particularly vulnerable to iron-dependent injury due to its naturally high iron concentration at birth. nih.gov In the event of hypoxic-ischemic injury, iron can catalyze the formation of damaging reactive oxygen species during reperfusion. nih.gov
In a study utilizing a neonatal rat model, hypoxic-ischemic injury was induced in 7-day-old rats. nih.gov Administration of deferoxamine after the hypoxic-ischemic event resulted in a significant reduction in brain injury. nih.gov This was evidenced by decreased early acute edema, measured by hemispheric water content, and reduced subsequent hemispheric atrophy. nih.gov The research found that deferoxamine concentrated in the brain at levels that could suggest protective mechanisms beyond simple iron chelation. nih.gov
Table 1: Effects of Deferoxamine in a Neonatal Rat Hypoxic-Ischemic Injury Model
| Outcome Measured | Result with Deferoxamine Treatment | Statistical Significance |
|---|---|---|
| Early Hemispheric Water Content (Edema) | Significantly reduced | P < .01 |
| Later Hemispheric Atrophy | Significantly reduced | P = .019 |
Data sourced from a study on neonatal rats with induced hypoxic-ischemic brain injury. nih.gov
Strategies for Enhancing Blood-Brain Barrier Permeability in Neurological Research
A significant challenge in treating neurological disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). Research in animal models of intracerebral hemorrhage (ICH) indicates that deferoxamine can cross the BBB after systemic administration. frontiersin.org This ability is crucial for its therapeutic action within the central nervous system, where it can chelate excess iron released from ruptured red blood cells in a hematoma. frontiersin.org
In a mouse model of cerebral microhemorrhages, systemically administered deferoxamine was shown to attenuate BBB disruption, in addition to reducing iron deposition and microglial activation. nih.gov The capacity of deferoxamine to penetrate the BBB allows it to exert these neuroprotective effects directly at the site of injury. frontiersin.orgnih.gov This intrinsic property reduces the need for complex strategies to enhance its permeability, making it a promising candidate for neurological conditions characterized by iron overload. frontiersin.org Studies have confirmed that after administration, deferoxamine can reduce iron content around the hematoma, thereby mitigating secondary neurological damage. frontiersin.org
Antimicrobial Research and Host-Pathogen Interactions
Investigations into Antimyobacterial Properties (e.g., Mycobacterium tuberculosis)
Iron is an essential nutrient for the survival and proliferation of both hosts and pathogens like Mycobacterium tuberculosis (Mtb). biorxiv.org Dysregulated iron metabolism is a feature of tuberculosis, presenting an opportunity for host-directed therapies. biorxiv.orgbiorxiv.org Deferoxamine, by chelating iron, can limit its availability to the mycobacteria. biorxiv.org
In vitro studies have demonstrated that deferoxamine possesses antimycobacterial properties, with some research indicating its efficacy is comparable to the first-line anti-TB drug isoniazid (INH). biorxiv.orgbiorxiv.org The growth of Mtb is compromised in the presence of deferoxamine, and this effect is enhanced when combined with INH. biorxiv.org The primary mechanism is believed to be the restriction of iron availability for the mycobacteria. biorxiv.org
In animal models, iron overload has been shown to increase the mycobacterial burden in tissues and compromise the efficacy of standard anti-TB drugs like isoniazid and rifampicin. biorxiv.orgbiorxiv.org Adjunctive therapy with deferoxamine has been found to significantly reduce the mycobacterial load in the lungs and other tissues, particularly in the early weeks of treatment. biorxiv.orgbiorxiv.org These findings suggest that deferoxamine could serve as a host-directed adjunct therapy to accelerate Mtb clearance. biorxiv.orgresearchgate.net
Table 2: Summary of Deferoxamine's Antimycobacterial Effects
| Research Setting | Key Findings | Reference |
|---|---|---|
| In vitro Mtb Culture | Compromised Mtb growth, comparable to Isoniazid (INH). | biorxiv.orgbiorxiv.org |
| In vitro Mtb Culture | Combined treatment with INH enhanced Mtb growth inhibition. | biorxiv.org |
| Mtb-infected Macrophages | Reduces intracellular Mtb growth. | biorxiv.org |
| Iron-Overloaded Mice | Adjunct DFO with INH and Rifampicin significantly lowered lung mycobacterial load. | biorxiv.orgbiorxiv.org |
This table summarizes key findings on the antimycobacterial properties of Deferoxamine.
Efficacy Studies Against Common Nosocomial Bacterial Pathogens
The efficacy of deferoxamine against common nosocomial (hospital-acquired) pathogens has been a subject of investigation, with varied results depending on the bacterial species and study conditions. Iron is a critical factor for bacterial growth, and iron chelators are explored as a potential non-traditional therapeutic approach. nih.gov
One study evaluating several iron chelators against type strains of Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli reported that deferoxamine had no inhibitory effect on its own. nih.govturkjps.org This lack of activity was attributed to the fact that deferoxamine is a siderophore, a molecule that many bacteria have receptors for to actively uptake iron. nih.gov Therefore, the deferoxamine-iron complex can inadvertently serve as an iron source for these pathogens. nih.gov
Conversely, other research has indicated a synergistic interaction between deferoxamine and certain antibiotics against several nosocomial pathogens. turkjps.org For instance, synergy has been observed between deferoxamine and antibiotics like tigecycline, cefepime, and amikacin against Proteus mirabilis isolates. umw.edu.pl However, the same study found no synergistic or antagonistic interactions for E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. umw.edu.pl The complex role of deferoxamine highlights that its effectiveness can be highly dependent on the specific pathogen and its iron acquisition mechanisms. turkjps.org
Table 3: Efficacy of Deferoxamine Against Nosocomial Pathogens
| Pathogen | Deferoxamine Alone | Deferoxamine in Combination with Antibiotics |
|---|---|---|
| Acinetobacter baumannii | No effect observed. nih.gov | No synergy observed. umw.edu.pl |
| Pseudomonas aeruginosa | No effect observed. nih.gov | No synergy observed. umw.edu.pl |
| Staphylococcus aureus | No effect observed. nih.gov | Synergy reported with some antibiotics. turkjps.org |
| Klebsiella pneumoniae | No effect observed. nih.gov | No synergy observed. umw.edu.pl |
| Escherichia coli | No effect observed. nih.gov | No synergy observed. umw.edu.pl |
| Proteus mirabilis | Not specified | Synergy observed with tigecycline, cefepime, and amikacin. umw.edu.pl |
This table presents a summary of findings from different studies on the antibacterial activity of Deferoxamine.
Role in Modulating Fungal Pathogen Iron Uptake Mechanisms (e.g., Rhizopus oryzae)
The role of deferoxamine in the context of certain fungal infections, particularly mucormycosis caused by Rhizopus oryzae, is paradoxical. Patients with elevated levels of available serum iron, such as those undergoing deferoxamine therapy for iron overload, are uniquely susceptible to this life-threatening infection. grantome.complos.org
Instead of restricting iron from the fungus, deferoxamine acts as a xenosiderophore—a siderophore that can be utilized by an organism that does not produce it. grantome.com Rhizopus oryzae can efficiently acquire iron from the ferrioxamine complex (iron-bound deferoxamine). plos.orgresearchgate.net The fungus has cell surface receptors, Fob1 and Fob2, that bind to ferrioxamine and facilitate iron uptake. researchgate.netnih.gov This process is critical for the fungus's growth and virulence. researchgate.netnih.gov
Experimental studies in mice have demonstrated that the administration of deferoxamine markedly promotes the growth of R. oryzae and increases mortality. nih.gov This unique interaction underscores the importance of iron in the pathogenesis of mucormycosis and highlights how deferoxamine can inadvertently enhance the virulence of this specific fungal pathogen by providing it with a readily available iron source. grantome.comnih.gov
Oncological Research and Combinatorial Anticancer Strategies
Iron chelation has emerged as a novel therapeutic strategy in oncology, as iron is essential for the proliferation of cancer cells. Deferoxamine has been investigated for its potential in combinatorial anticancer therapies. nih.gov
Research has explored the combination of deferoxamine with other agents to enhance its anticancer efficacy. One strategy involves combining deferoxamine with a lactate (B86563) excretion inhibitor, α-cyano-4-hydroxy cinnamate (CHC). nih.govnih.gov The rationale behind this combination is that deferoxamine can induce a metabolic shift in cancer cells towards glycolysis, leading to increased lactate production. nih.gov By inhibiting lactate excretion with CHC, the intracellular lactate accumulation can contribute to cell death. nih.gov
A synergistic anticancer effect was observed when combining deferoxamine and CHC in HeLa cervical cancer cells, but not in the Huh7 liver cancer cell line. nih.gov This suggests that the effectiveness of this combination is dependent on the specific metabolic response of the cancer cell type to deferoxamine treatment. nih.govnih.gov These findings illustrate that targeting the metabolic adaptations induced by deferoxamine can be a viable strategy for developing more efficient combinatorial anticancer therapies. nih.gov
Table 4: Combinatorial Anticancer Strategy with Deferoxamine
| Combination Agent | Cancer Cell Line | Observed Effect | Underlying Mechanism |
|---|---|---|---|
| α-cyano-4-hydroxy cinnamate (CHC) | HeLa (Cervical Cancer) | Synergistic inhibition of proliferation. nih.govnih.gov | DFO induces a shift to glycolysis and lactate production; CHC blocks lactate excretion, leading to cytotoxic accumulation. nih.govnih.gov |
| α-cyano-4-hydroxy cinnamate (CHC) | Huh7 (Liver Cancer) | No synergistic effect observed. nih.gov | The degree of lactate increase upon DFO treatment was insufficient for synergy. nih.gov |
This table details the findings of a combinatorial study involving Deferoxamine and a lactate excretion inhibitor.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Deferoxamine |
| Ferric carboxymaltose |
| Isoniazid |
| Rifampicin |
| Bedaquiline |
| Deferiprone (B1670187) |
| Deferasirox (B549329) |
| Gentamicin |
| Chloramphenicol |
| Cephalothin |
| Cefotiam |
| Cefsulodin |
| Tobramycin |
| Ceftriaxone |
| Cefepime |
| Meropenem |
| Amikacin |
| Levofloxacin |
| Tigecycline |
| Ferrioxamine |
| α-cyano-4-hydroxy cinnamate (CHC) |
| Gemcitabine |
Modulation of Cancer Cell Metabolism and Proliferation
This compound, as an iron chelating agent, has been extensively investigated in preclinical settings for its effects on cancer cell biology. Its primary mechanism of action, the sequestration of intracellular iron, has profound consequences for cellular metabolism and proliferation, as iron is a critical cofactor for numerous enzymes involved in these processes.
Research has demonstrated that Deferoxamine can suppress cancer cell growth in a concentration-dependent manner. In studies involving HeLa cervical cancer cells, Deferoxamine treatment led to a notable reduction in cell growth, particularly at concentrations of 100 μM or higher nih.gov. This inhibition of proliferation is linked to significant alterations in cellular metabolism. For instance, treatment of HeLa cells with Deferoxamine resulted in decreased oxygen consumption rates, indicating an impairment of mitochondrial function nih.gov. Gene expression analyses in these cells revealed altered expression of genes associated with mitochondrial dysfunction and the cell cycle nih.gov. Similarly, in HL-60 promyelocytic leukemia cells, Deferoxamine inhibits growth in a dose-dependent fashion and causes cell cycle arrest in the S phase nih.gov.
In the context of breast cancer, Deferoxamine's effects are multifaceted and can depend on the specific cell line and the concentration of the drug. High-dose Deferoxamine treatment (30-300 μM) in both metastatic (MDA-MB-231) and non-metastatic (MCF-7) breast cancer cell lines has been shown to disrupt intracellular iron homeostasis, significantly reduce cell viability and growth, and promote apoptosis nih.govresearchgate.net. This was associated with a decrease in intracellular labile iron and changes in the expression of key iron-regulating proteins such as hepcidin, ferritin, and ferroportin nih.govresearchgate.net. However, other studies have noted that in aggressive triple-negative breast cancer cells (MDA-MB-231), Deferoxamine can paradoxically increase intracellular iron concentrations by upregulating iron transport proteins (TfR1 and DMT1), which may promote cell migration mdpi.comdovepress.com. In contrast, in non-aggressive ER-positive MCF-7 cells, Deferoxamine decreased mitochondrial iron concentration and biogenesis, leading to cell death mdpi.com.
The modulation of key signaling pathways is also a critical aspect of Deferoxamine's anti-proliferative effects. In HL-60 cells, Deferoxamine treatment was observed to cause a rapid decline followed by an increase in c-myc RNA and protein expression, changes that may be directly involved in the observed growth inhibition nih.gov.
| Cell Line | Cancer Type | Key Findings on Metabolism and Proliferation | Reference |
| HeLa | Cervical Cancer | Suppressed cell growth in a concentration-dependent manner; Decreased oxygen consumption rate (OCR), indicating reduced mitochondrial metabolism. | nih.gov |
| MCF-7 | Breast Cancer (ER-positive) | High-dose treatment reduced cell viability and growth, and induced apoptosis; Decreased mitochondrial iron concentration and biogenesis. | nih.govmdpi.com |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | High-dose treatment reduced cell viability and growth; Paradoxically, it also increased mitochondrial iron accumulation and cell migration in some studies. | nih.govresearchgate.netmdpi.com |
| HL-60 | Promyelocytic Leukemia | Inhibited cell proliferation in a dose-dependent manner; Caused cell cycle arrest in the S phase and modulated c-myc expression. | nih.gov |
| A549/DDP | Lung Adenocarcinoma (Cisplatin-Resistant) | Induced cell death, particularly during glutamine deprivation. | frontiersin.orgnih.gov |
Research into Deferoxamine Resistance Mechanisms in Cancer Cell Lines
The development of resistance to anticancer agents is a significant challenge in oncology. Preclinical research has begun to explore the mechanisms by which cancer cells may develop resistance to Deferoxamine. These investigations provide valuable insights into the adaptive strategies employed by tumor cells to survive iron chelation therapy.
One approach to studying resistance involves the generation of drug-resistant cell lines. In a notable study, a Deferoxamine-resistant HeLa cell line was established by progressively increasing the concentration of the drug in the culture medium over approximately six months nih.gov. Metabolome and gene expression analyses of these resistant cells revealed significant metabolic reprogramming. The Deferoxamine-resistant cells exhibited enhanced glycolysis, an increased salvage pathway, and de novo nucleic acid synthesis, while showing reduced mitochondrial metabolism nih.gov. This metabolic shift towards glycolysis, a phenomenon known as the Warburg effect, allows cancer cells to continue producing ATP and other essential molecules for proliferation even when mitochondrial respiration is impaired by the iron chelator nih.gov.
In a different context, Deferoxamine has been investigated for its ability to overcome existing drug resistance. Studies on cisplatin-resistant non-small-cell lung cancer (NSCLC) cells (A549/DDP) have shown that these cells have unique metabolic vulnerabilities that can be exploited by Deferoxamine frontiersin.orgnih.gov. Cisplatin-resistant cells were found to have reprogrammed their iron metabolism to sustain oxidative phosphorylation during glutamine deprivation frontiersin.org. This adaptation, however, rendered them more susceptible to Deferoxamine-induced cell death. The treatment with Deferoxamine destabilized their iron metabolism, impaired mitochondrial respiration, and induced oxidative stress-mediated cell death through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway frontiersin.org. This suggests that while some cells may develop direct resistance to Deferoxamine through metabolic shifts, the compound can also be used to counteract resistance to other chemotherapeutic agents by targeting acquired metabolic dependencies frontiersin.orgnih.gov.
The efficacy of a combination therapy using Deferoxamine and a lactate excretion inhibitor was tested in HeLa cells, based on the observation that Deferoxamine treatment increased lactate production nih.gov. A synergistic effect was observed, suggesting that targeting the glycolytic pathway, which is upregulated in Deferoxamine-resistant cells, could be a viable strategy to overcome resistance nih.gov.
| Cell Line | Method of Resistance Study | Key Resistance Mechanisms/Findings | Reference |
| HeLa | Development of a DFO-resistant cell line | Enhanced glycolysis, salvage cycle, and de novo nucleic acid synthesis; Reduced mitochondrial metabolism; Increased lactate production. | nih.gov |
| A549/DDP (Cisplatin-Resistant) | Investigating DFO's effect on pre-existing resistance | Reprogrammed iron metabolism to sustain OXPHOS during glutamine deprivation; Increased vulnerability to DFO-induced autophagic cell death and apoptosis via ROS-mediated JNK signaling. | frontiersin.orgnih.gov |
Research Methodologies and Advanced Analytical Approaches
In Vitro Experimental Design for Mechanistic Elucidation
The investigation of Deferoxamine (B1203445) hydrochloride's mechanisms of action at the cellular level relies on sophisticated in vitro experimental designs. These models are crucial for dissecting the molecular pathways affected by this iron chelator.
Utilization of Diverse Cell Culture Systems
To understand the effects of Deferoxamine hydrochloride across different biological contexts, researchers employ a variety of cell culture systems. These include both primary cells, which are isolated directly from tissues, and established cell lines, which are immortalized and can be cultured indefinitely.
Primary cultures of skeletal muscle cells from mdx mice, an experimental model for Duchenne muscular dystrophy, have been used to study the effects of Deferoxamine on oxidative stress and inflammation. tandfonline.comtandfonline.com In the context of obesity and related metabolic dysfunction, primary adipocytes and stromal vascular fraction cells isolated from the adipose tissue of mice are utilized.
Established cell lines are also invaluable tools. For instance, human myeloid leukemia cell lines such as K562, U937, and HL-60 have been used to investigate the anti-cancer effects of iron chelation. nih.gov Human cervical cancer cells (HeLa), colorectal cancer cells (HT29 and HCT116), and breast cancer cells (MDA-MB-231 and MCF-7) have been employed to study the impact of Deferoxamine on cell growth and apoptosis. targetmol.com Furthermore, rat liver-derived BRL-3A cells are used to create in vitro models of iron overload to study liver injury. mdpi.com
The choice of cell system is critical and depends on the specific research question. For example, to study the neuroprotective effects of Deferoxamine, neuronal cell lines or primary neurons are the preferred models. plos.org
Cell-Based Assays for Chelation Efficacy, Oxidative Stress Markers, and Gene Expression Analysis
A battery of cell-based assays is employed to quantify the effects of this compound.
Chelation Efficacy: The primary function of Deferoxamine is to bind iron. The efficacy of this chelation can be assessed in cell culture models. For instance, polymeric micelles containing Deferoxamine have demonstrated the ability to retain the iron-chelation properties of the free drug in iron-overload cell models. encyclopedia.pub
Oxidative Stress Markers: Iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress. The antioxidant effects of Deferoxamine are often evaluated by measuring various markers. In dystrophic muscle cells, treatment with Deferoxamine has been shown to significantly decrease the production of hydrogen peroxide (H2O2) and the levels of 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation. tandfonline.comtandfonline.com In ob/ob mice, Deferoxamine treatment increased the protein levels of antioxidant enzymes like SOD1 and Gpx4, while decreasing ROS production in adipose tissues. bioscientifica.com
Gene and Protein Expression Analysis: To understand the molecular mechanisms downstream of iron chelation, researchers analyze changes in gene and protein expression. Western blotting is a common technique used to determine the protein levels of key molecules. For example, in the adipose tissues of Deferoxamine-treated ob/ob mice, there was an observed increase in the expression of HIF-1α and its target proteins GLUT1 and GLUT4. bioscientifica.com In myeloid leukemia cells, Deferoxamine treatment led to an increased expression of REDD1. nih.gov Furthermore, immunofluorescence can be used to visualize the localization and expression of specific proteins within cells, such as the decreased expression of transferrin receptor in the brains of R6/2 HD mice. plos.org
The following table summarizes some of the key cell-based assays used in Deferoxamine research:
| Assay Type | Specific Marker/Technique | Purpose | Example Application |
| Chelation Efficacy | Iron-overload cell models | To assess the ability of Deferoxamine formulations to bind iron. | Testing polymeric micelles containing Deferoxamine. encyclopedia.pub |
| Oxidative Stress | Hydrogen Peroxide (H2O2) measurement | To quantify the reduction in reactive oxygen species. | Assessing the effect of Deferoxamine in dystrophic muscle cells. tandfonline.comtandfonline.com |
| 4-hydroxynonenal (4-HNE) levels | To measure lipid peroxidation. | Evaluating oxidative damage in dystrophic muscle cells. tandfonline.comtandfonline.com | |
| Superoxide (B77818) Dismutase 1 (SOD1) and Glutathione (B108866) Peroxidase 4 (Gpx4) protein levels | To assess the activity of antioxidant enzymes. | Studying the effect of Deferoxamine in the adipose tissue of ob/ob mice. bioscientifica.com | |
| Gene/Protein Expression | Western Blotting | To quantify the expression levels of specific proteins. | Measuring HIF-1α, GLUT1, and GLUT4 in adipose tissue. bioscientifica.com |
| Immunofluorescence | To visualize the location and expression of proteins in cells. | Observing transferrin receptor expression in mouse brain tissue. plos.org | |
| Real-time RT-PCR | To quantify gene expression levels. | Examining REDD1 expression in leukemia cells. nih.gov |
In Vivo Preclinical Animal Modeling
Preclinical animal models are essential for evaluating the therapeutic potential and understanding the systemic effects of this compound in a living organism.
Selection and Characterization of Rodent Models for Disease Pathophysiology and Therapeutic Intervention
Rodents, particularly mice and rats, are the most commonly used animal models in Deferoxamine research due to their genetic tractability and the availability of various disease models. nih.gov
Iron Overload Models: To mimic human iron-loading disorders, several rodent models are utilized. Wild-type animals can be induced with iron overload through injections of iron dextran. researchgate.net This method allows for rapid and significant tissue iron accumulation. researchgate.net Genetically modified mouse models that replicate human hereditary hemochromatosis are also widely used. researchgate.net These include knockout models for genes like HFE, HJV, HAMP, TFR2, and SLC40A1. researchgate.net The hypotransferrinemic (hpx/hpx) mouse provides a model for atransferrinemia, a rare genetic disorder leading to severe iron overload. amegroups.org
Disease-Specific Models: Beyond iron overload, specific disease models are employed. The R6/2 mouse model is used to study Huntington's disease, which is associated with iron accumulation in the brain. plos.org The ob/ob mouse, a model of obesity and type 2 diabetes, is used to investigate the effects of Deferoxamine on metabolic dysfunction. bioscientifica.com For studying Duchenne muscular dystrophy, the mdx mouse model is the standard. tandfonline.comtandfonline.com
Techniques for Inducing and Assessing Iron Overload in Animal Models
Induction of Iron Overload: The most common method to induce iron overload in wild-type rodents is through parenteral administration of iron dextran, typically via intraperitoneal or intravenous injections. nih.govresearchgate.net The dosage and frequency of administration can be varied to achieve different levels of iron loading. researchgate.net Dietary iron loading, where animals are fed a high-iron diet, is another approach, though it may lead to different patterns of iron distribution compared to parenteral methods. nih.gov
Assessment of Iron Overload and Tissue Damage: Several techniques are used to assess the extent of iron overload and its pathological consequences in animal models.
Histological Staining: Perls' Prussian Blue staining is a classic method used to visualize iron deposits in tissue sections, commonly in the liver and heart. researchgate.net Hematoxylin and eosin (B541160) (H&E) staining is used to assess general tissue morphology and identify cellular damage, such as vacuolization and inflammatory cell infiltration in the liver. mdpi.com
Biochemical Assays: Serum ferritin levels are a common, though indirect, measure of total body iron stores. researchgate.net Direct measurement of liver iron concentration (LIC) is a more accurate method. researchgate.net To assess oxidative stress, levels of malondialdehyde (a marker of lipid peroxidation) and the activity of antioxidant enzymes like glutathione peroxidase can be measured in tissues. nih.gov
Advanced Imaging: Magnetic resonance imaging (MRI) techniques, such as T2* (T2-star), provide a non-invasive way to quantify iron deposition in organs like the heart and liver. researchgate.net
The following table outlines common techniques for inducing and assessing iron overload in animal models:
| Technique | Description | Purpose | Example Application |
| Induction | |||
| Iron Dextran Injection | Parenteral administration of an iron-carbohydrate complex. | To rapidly induce systemic iron overload. | Used in wild-type mice and rats to model transfusional iron overload. researchgate.net |
| High-Iron Diet | Feeding animals a diet supplemented with high levels of iron. | To model dietary iron overload. | Can induce ferroptosis and oxidative stress in mice. nih.gov |
| Assessment | |||
| Perls' Prussian Blue Stain | Histochemical stain that detects ferric iron in tissues. | To visualize the location and extent of iron deposits. | Used to examine iron accumulation in the liver and heart. researchgate.net |
| Liver Iron Concentration (LIC) | Direct measurement of iron content in a liver biopsy sample. | To accurately quantify hepatic iron stores. | A key endpoint in studies of iron overload and chelation therapy. researchgate.net |
| Serum Ferritin | Measurement of the iron storage protein in the blood. | To provide an indirect estimate of total body iron. | Used for serial monitoring of iron burden. researchgate.net |
| Malondialdehyde (MDA) Assay | Biochemical assay to measure a marker of lipid peroxidation. | To assess the level of oxidative stress. | Used in gerbil models of iron overload to show increased oxidative damage. nih.gov |
| Magnetic Resonance Imaging (T2*) | Non-invasive imaging technique sensitive to tissue iron concentration. | To quantify iron deposition in organs like the heart and liver. | A crucial tool for monitoring cardiac and hepatic iron in clinical and preclinical studies. researchgate.net |
Advanced Characterization and Quantification Techniques
A range of advanced analytical techniques are employed to characterize this compound and its interactions with metals, as well as to quantify its presence in biological samples.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a versatile technique used for the purification and quantification of Deferoxamine. nih.gov Capillary zone electrophoresis (CZE) has been utilized as a novel approach in the continuous variation method to characterize the stoichiometry and conditional formation constants of metal-deferoxamine complexes, such as those with Fe(III), Fe(II), and Ni(II). researchgate.net
Spectroscopic and Spectrometric Techniques:
UV-Vis Spectrophotometry: This technique is used to confirm the formation of metal-deferoxamine complexes. researchgate.net
Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in purified Deferoxamine and its derivatives, confirming its chemical structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR studies provide detailed structural information for the characterization of Deferoxamine. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to prove the formation of Deferoxamine-Fe complexes. acs.org
Other Advanced Techniques:
Synchrotron X-ray Fluorescence Analysis: This highly sensitive technique has been used to reveal the accumulation of iron as discrete puncta in the perinuclear cytoplasm of striatal neurons in a mouse model of Huntington's disease. plos.org
Transmission Electron Microscopy (TEM): TEM allows for the ultrastructural analysis of cells and tissues, revealing details such as increased ferrous iron staining in membrane-bound peri-nuclear vesicles in neurons of Huntington's disease model mice. plos.org
These advanced analytical methods are crucial for the detailed characterization of this compound, its metal complexes, and its effects at the subcellular level, providing a deeper understanding of its therapeutic mechanisms.
Mass Spectrometry
Mass spectrometry (MS) stands as a powerful tool for the detailed structural analysis of deferoxamine and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Formation: ESI-MS is instrumental in characterizing the complexes formed between deferoxamine and various metal ions. nih.gov Studies using ESI-MS have successfully identified the formation of singly charged ions corresponding to complexes with uranyl ([UO₂(DEF - H)]⁺), ferric ([Fe(DEF - 2H)]⁺), and calcium ([Ca(DEF - H)]⁺) ions. nih.gov The technique allows for the direct observation of these metal-ligand species from aqueous solutions, providing insight into the chelating properties of deferoxamine. nih.govnih.gov ESI-MS analysis of deferoxamine mesylate in an aqueous solution reveals a single monoprotonated signal at a mass-to-charge ratio (m/z) of 561.5, which corresponds to the molecular peak of deferoxamine. When complexed with Fe(III), two signals are observed at m/z 614.4 and 307.7, corresponding to mono- and diprotonated complexes, respectively. acs.org The lower intensity of the free deferoxamine signal in the presence of Fe(III) compared to Fe(II) highlights its higher affinity for the ferric form. acs.org
MS (B15284909)/MS-based Molecular Networking for Derivatives: Tandem mass spectrometry (MS/MS) coupled with molecular networking has emerged as a key strategy for identifying novel derivatives of deferoxamine. nih.govnih.govmpg.de This approach has been pivotal in the discovery of new series of siderophores, including acylated desferrioxamines (acyl-DFOs) and their tetra- and penta-hydroxamate derivatives. nih.govnih.gov By analyzing the fragmentation patterns generated by MS/MS, researchers can deduce the structures of these new congeners. nih.govresearchgate.net For instance, common fragments observed in the MS/MS spectra of various acyl-DFOs help to identify the shared structural components of these molecules. nih.gov This methodology has been instrumental in proposing biosynthetic pathways for these novel derivatives, revealing unprecedented crosstalk between separate non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathways. nih.govasm.org
Interactive Table: Mass Spectrometry Data for Deferoxamine and its Complexes
| Compound/Complex | Ionization Mode | Observed m/z | Interpretation | Reference |
|---|---|---|---|---|
| Deferoxamine (Free) | ESI-MS (+) | 561.5 | Monoprotonated deferoxamine [DFO+H]⁺ | acs.org |
| Deferoxamine-Fe(III) Complex | ESI-MS (+) | 614.4 | Monoprotonated complex [Fe(DFO)-2H+H]⁺ | acs.org |
| Deferoxamine-Fe(III) Complex | ESI-MS (+) | 307.7 | Diprotonated complex [Fe(DFO)-2H+2H]²⁺ | acs.org |
| Deferoxamine-UO₂(²⁺) Complex | ESI-MS (+) | [UO₂(DEF - H)]⁺ | Singly charged complex | nih.gov |
| Deferoxamine-Fe(³⁺) Complex | ESI-MS (+) | [Fe(DEF - 2H)]⁺ | Singly charged complex | nih.gov |
| Deferoxamine-Ca(²⁺) Complex | ESI-MS (+) | [Ca(DEF - H)]⁺ | Singly charged complex | nih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Post-Column Derivatization for Quantification
HPLC and UPLC are indispensable for the separation and quantification of deferoxamine and its metabolites in biological samples.
HPLC for Quantification: Various HPLC-based methods have been developed for the quantification of deferoxamine and its iron-bound form, ferrioxamine. nih.govnih.govnih.gov One method involves the addition of radioactive iron to convert unbound deferoxamine and its metabolites into radio-iron-bound species, which are then quantified using a dual detection system with UV-Vis absorption and a radioactive detector. nih.gov This approach allows for the accurate measurement of drug and metabolite concentrations down to 0.1 nmol/ml in plasma. nih.gov Another method utilizes reversed-phase HPLC with UV detection to measure deferoxamine-available iron in tissues by calculating the ferrioxamine-to-deferoxamine ratio. nih.gov A simple and robust HPLC method for iron determination in biological matrices is based on the chelation with deferoxamine and the subsequent measurement of ferrioxamine. nih.gov This method has been validated for selectivity, linearity, and reproducibility. nih.gov
UPLC with Post-Column Derivatization: UPLC systems offer improved resolution and faster analysis times compared to traditional HPLC. waters.com The analysis of deferoxamine can be challenging due to its interaction with metal surfaces in the chromatographic system, which can lead to unexpected peaks and variable retention times. waters.comacs.org To mitigate these issues, novel surface technologies in UPLC systems and columns have been developed. waters.com An ACQUITY Premier System, which employs such technology, has been shown to provide higher peak areas and better reproducibility for deferoxamine analysis. waters.com Post-column derivatization is a technique used to enhance the detection of deferoxamine and its non-iron-bound metabolites. nih.gov In this method, a colorless fluoro-complexed iron is introduced after the chromatographic separation, which reacts with iron-free species to form ferrioxamine, allowing for quantification at 430 nm and avoiding interference from UV-absorbing co-elutes. nih.gov This method allows for the determination of ferrioxamine, aluminoxamine (B1219046), and deferoxamine, with detection limits of 1.95 ng, 3.9 ng, and 15.7 ng, respectively. nih.gov
Interactive Table: HPLC/UPLC Methods for Deferoxamine Analysis
| Technique | Method Highlights | Analyte(s) | Detection Limit | Reference |
|---|---|---|---|---|
| HPLC | Radioactive iron labeling, dual UV-Vis/radioactive detection | Deferoxamine and metabolites | 0.1 nmol/ml | nih.gov |
| HPLC | Reversed-phase, UV detection, ferrioxamine:deferoxamine ratio | Deferoxamine-available iron | Micromolar amounts | nih.gov |
| HPLC | Chelation with deferoxamine, measurement of ferrioxamine | Iron in biological matrices | 0.2 nmol (on-column) | nih.gov |
| UPLC | ACQUITY Premier System with novel surface technology | Deferoxamine | Not specified | waters.com |
| HPLC | Post-column derivatization with fluoro-complexed iron | Ferrioxamine, Aluminoxamine, Deferoxamine | 1.95 ng, 3.9 ng, 15.7 ng (on-column) | nih.gov |
Spectroscopic Methods for Analyzing Metal-Ligand Binding Kinetics and Thermodynamics
Spectroscopic techniques are vital for characterizing the kinetic and thermodynamic parameters of deferoxamine's interaction with metal ions.
The binding of deferoxamine to ferric ions is a well-studied process. Deferoxamine, a hexadentate ligand, forms a highly stable 1:1 octahedral complex with Fe(III), with a stability constant (log β) of approximately 30.6. nih.govacs.org Solution equilibria studies have confirmed the formation of this 1:1 complex even in highly acidic conditions. mdpi.com The dominant species in the pH range of 1 to 10 is the [FeHL]⁺ complex. nih.govmdpi.com
Thermodynamic studies have been conducted to understand the crystallization of deferoxamine mesylate. aidic.it The solubility of deferoxamine is influenced by the composition of the solvent system (e.g., water-acetone) and temperature. aidic.it Affinity capillary electrophoresis has been used to investigate the interaction between deferoxamine and hemin (B1673052), revealing binding constants in the range of 10⁴-10⁵ M⁻¹. nih.gov The negative thermodynamic parameters (ΔG, ΔS, and ΔH) from this study indicated that the binding is a spontaneous, exothermic, and entropically driven process. nih.gov Research on a desferrioxamine-based chelating resin (DFO@Purolite) has provided insights into the acid-base properties and sorption kinetics for Fe(III) and Zr(IV). rsc.org
Interactive Table: Thermodynamic and Kinetic Data for Deferoxamine Complexes
| Metal Ion | Complex | Stability Constant (log β) | Method | Reference |
|---|---|---|---|---|
| Fe(III) | [Fe(DFO)] | 30.6 | Not Specified | nih.govacs.org |
| Fe(III) | [FeHL]⁺ | ~41.5 | Solution Equilibria Studies | mdpi.com |
| Hemin | DFO-Hemin | 10⁴-10⁵ M⁻¹ (Binding Constant) | Affinity Capillary Electrophoresis | nih.gov |
| Various | DFO Complexes | Varies | Not Specified | researchgate.netmdpi.com |
Imaging Modalities in Preclinical Research
Imaging techniques play a crucial role in visualizing the effects of deferoxamine at the cellular and systemic levels in preclinical models.
Fluorescence Microscopy for Subcellular Localization and Cellular Uptake Studies
Fluorescence microscopy is a key tool for investigating the cellular uptake and subcellular distribution of deferoxamine. Studies have utilized fluorescently labeled deferoxamine or fluorescent iron sensors to track its movement and action within living cells. nih.govnih.gov Chelation of intracellular labile iron by deferoxamine can be visualized and quantified by the recovery of fluorescence from quenched metallosensors like calcein. nih.gov This approach has revealed that deferoxamine's chelation activity is relatively slow and is more pronounced in cells with high endocytic activity. nih.gov
Fluorescence microscopy has also been used to study the uptake of deferoxamine-conjugated nanoparticles and to assess the impact of deferoxamine on protein localization, such as the reduction of HIF1A protein in the nucleus under hypoxic conditions. oup.com In studies of Huntington's disease models, immunofluorescence has shown an increase in the iron export protein ferroportin in response to iron accumulation, a process that can be influenced by deferoxamine. plos.org Furthermore, a fluorescently labeled deferoxamine conjugate (DFO_FITC) has been shown to be taken up by S. aureus, demonstrating its potential as a bacterial imaging probe. rsc.org
Magnetic Resonance Imaging (MRI) Techniques for Non-Invasive Assessment of Iron Accumulation in Experimental Systems
MRI is a non-invasive imaging modality that has become essential for assessing iron overload in various tissues, particularly the liver and heart. nih.govashpublications.org The technique relies on the principle that iron accumulation alters the magnetic relaxation times of tissues, specifically T2 and T2*. nih.gov Higher iron concentrations lead to shorter relaxation times. nih.gov
In preclinical research, MRI is used to monitor the effectiveness of chelation therapy with deferoxamine. dirjournal.orgnih.gov Studies in patients have shown that treatment with deferoxamine, often in combination with other chelators, can lead to a significant reduction in myocardial iron, as evidenced by an increase in T2* values over time. dirjournal.orgrevespcardiol.org For example, one study reported an increase in average myocardial T2* from a baseline of 8.2 ms to 15.7 ms after 18 months of combination therapy including deferoxamine. dirjournal.org MRI provides a powerful tool to track changes in iron stores non-invasively, helping to evaluate the efficacy of chelation strategies in experimental models and clinical settings. nih.govashpublications.orgnih.gov
Interactive Table: MRI Parameters for Iron Assessment
| Parameter | Description | Relation to Iron Concentration | Application in Deferoxamine Research | Reference |
|---|---|---|---|---|
| T2* | Transverse relaxation time constant | Inversely proportional | Monitoring myocardial iron reduction with chelation therapy | nih.govdirjournal.org |
| R2* | Transverse relaxation rate (1/T2*) | Directly proportional | Quantifying liver iron concentration | nih.gov |
| R2 | Transverse relaxation rate (spin-echo) | Directly proportional | Assessing pituitary iron | nih.gov |
Challenges and Future Directions in Deferoxamine Research
Overcoming Pharmacokinetic Limitations and Enhancing Delivery
A significant challenge in deferoxamine (B1203445) therapy is its unfavorable pharmacokinetic profile, characterized by a short plasma half-life of approximately 20-30 minutes. mdpi.comnih.gov This necessitates frequent and often burdensome administration, leading to poor patient compliance. nih.govresearchgate.net Researchers are therefore focused on developing novel formulations and delivery systems to improve its therapeutic efficacy.
Research into Strategies for Prolonged Circulatory Half-Life and Sustained Release
To counter the rapid elimination of deferoxamine, various strategies are being investigated to prolong its presence in the bloodstream and provide a sustained release of the drug. These approaches aim to reduce the frequency of administration and maintain therapeutic drug concentrations over an extended period. researchgate.net
Initial efforts in the late 1970s involved the development of liposomal formulations , which demonstrated a significantly extended half-life and improved urinary iron excretion. researchgate.netnih.gov More recently, the focus has shifted to polymeric drug conjugates . frontiersin.org By covalently attaching deferoxamine to biocompatible polymers such as starch, dextran, and polyethylene (B3416737) glycol (PEG), researchers have successfully increased its circulatory half-life. nih.govfrontiersin.org For instance, starch-conjugated deferoxamine (S-DFO) exhibited a half-life of approximately 135 hours at higher doses in clinical trials. nih.gov Other polymeric systems, including nanogels and polymeric nanoparticles, are also being explored for their potential in controlled drug release. nih.govmdpi.com
Table 1: Comparison of Half-Life for Different Deferoxamine Formulations
| Formulation | Half-Life | Reference |
|---|---|---|
| Native Deferoxamine (mice) | 5.5 minutes | nih.gov |
| Dextran-DFO (mice) | 60-90 minutes | nih.gov |
| HES-DFO (mice) | 60-90 minutes | nih.gov |
| Starch-DFO (human, higher doses) | ~135 hours | nih.gov |
Development of Highly Targeted Drug Delivery Systems for Specific Tissues or Cellular Compartments
Beyond extending its half-life, a key goal is to direct deferoxamine to specific sites of iron accumulation, thereby enhancing its efficacy and minimizing potential side effects. faratarjome.ir This involves the design of sophisticated drug delivery systems that can recognize and bind to target cells or tissues. faratarjome.irresearchgate.net
Passive targeting utilizes the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tissues with leaky blood vessels, such as tumors. faratarjome.irActive targeting , on the other hand, involves attaching specific ligands to the surface of drug carriers that can bind to receptors overexpressed on target cells. faratarjome.ir
Examples of targeted delivery systems for deferoxamine include:
Liposomes: These can accumulate in organs like the liver and spleen, which are major sites of iron storage. researchgate.netnih.gov
Polymeric Nanoparticles: These can be engineered with specific sizes, shapes, and surface charges to target particular tissues. nih.gov For instance, platelet membrane-camouflaged nanoparticles have been developed to deliver deferoxamine to the site of brain injury after an ischemic stroke. bohrium.com
Antibody Conjugation: Attaching antibodies that recognize specific cell surface antigens can direct deferoxamine-loaded carriers to target cells. wiley.com
Innovative Approaches for Enhancing Brain Penetration in Neurological Applications
The application of deferoxamine in treating neurological disorders associated with iron accumulation, such as Alzheimer's and Parkinson's disease, is limited by its poor ability to cross the blood-brain barrier (BBB). nih.govresearchgate.netacs.org Systemic administration often requires high doses to achieve therapeutic concentrations in the brain, which can lead to toxicity. nih.govmdpi.com
A promising and non-invasive approach to bypass the BBB is intranasal (IN) delivery . nih.govmdpi.com Studies have shown that IN administration of deferoxamine can achieve significantly higher brain concentrations compared to intravenous injection. nih.govmdpi.com For example, a 6 mg intranasal dose in rats resulted in brain concentrations of 0.9–18.5 μM after 30 minutes, compared to 0.1–0.5 μM following intravenous administration. nih.gov This targeted delivery method has shown efficacy in animal models of various neurological diseases, reducing pathological hallmarks and improving cognitive function. nih.govfrontiersin.org
Other innovative strategies to enhance brain delivery include the use of nanoparticles modified with specific ligands . For example, rabies virus glycoprotein (B1211001) 29 (RVG29)-modified nanoparticles have been shown to effectively cross the BBB and deliver deferoxamine to the brain in a mouse model of Parkinson's disease. acs.org
Further Elucidation of Complex Molecular Interactions
A deeper understanding of how deferoxamine interacts with iron at the cellular and subcellular levels is crucial for optimizing its therapeutic use. Research in this area aims to clarify the kinetics of iron chelation and the behavior of deferoxamine and its conjugates within the complex biological environment.
In-depth Studies on the Kinetics of Cellular and Subcellular Iron Chelation
The process of iron removal by deferoxamine from within cells is a complex one. While it is known that deferoxamine can chelate iron from various intracellular pools, the rates and mechanisms of these interactions are not fully understood. researchgate.netnih.gov
Studies have shown that deferoxamine enters hepatocytes much faster than red blood cells. researchgate.netnih.gov Once inside the cell, the initial chelation of iron occurs in the cytosol. nih.gov The resulting iron-deferoxamine complex, ferrioxamine, is then transported to lysosomes and eventually eliminated from the cell. researchgate.netnih.gov In myocytes, strong ferrioxamine staining is observed within 4-8 hours of a subcutaneous deferoxamine infusion, indicating effective chelation of iron within these cells. nih.gov
Research has also identified different forms of non-transferrin-bound iron (NTBI) in the plasma, with deferoxamine rapidly chelating only about a third of it. researchgate.netnih.govresearchgate.net This suggests that different iron pools have varying accessibility to the chelator. Further studies are needed to fully characterize the kinetics of iron removal from different subcellular compartments, such as mitochondria, and to understand how this impacts cellular function.
Comprehensive Understanding of Deferoxamine-Conjugate Interactions with Biological Milieus
When deferoxamine is conjugated to polymers or encapsulated in nanoparticles, its interaction with the biological environment is significantly altered. frontiersin.org These conjugates can interact with various blood components, which can influence their stability, efficacy, and potential side effects. frontiersin.org
For example, alginate-deferoxamine conjugates have been shown to interact with red blood cells, the coagulation system, complement proteins, and platelets. frontiersin.org While they did not cause hemolysis, they did prolong coagulation time in a dose-dependent manner. frontiersin.org The molecular weight of the polymer carrier can also influence the iron-chelating ability of the conjugate, likely due to steric hindrance. frontiersin.org
A comprehensive understanding of these interactions is essential for the rational design of safe and effective deferoxamine-based nanomedicines. researchgate.netfrontiersin.org Future research should focus on how different conjugate properties, such as size, charge, and surface chemistry, affect their behavior in the complex biological milieu and their ultimate therapeutic outcome.
Exploring Novel Biological Activities and Broadening Research Applications
The future of deferoxamine research lies in harnessing its multifaceted biological effects. Beyond its primary function as an iron chelator, deferoxamine exhibits potent activities in cellular signaling, inflammation, and tissue regeneration, opening up new avenues for therapeutic intervention. nih.govnih.govmdpi.com
The classical mechanism of deferoxamine involves binding systemic iron, which is then excreted. drugbank.comresearchgate.netnih.gov However, recent research has illuminated a pivotal, non-canonical mechanism: the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.govscbt.comnih.gov HIF-1α is a transcription factor that is normally degraded in the presence of oxygen and iron. nih.govumich.edu By chelating intracellular iron, deferoxamine inhibits the prolyl hydroxylase (PHD) enzymes responsible for HIF-1α degradation. researchgate.netmdpi.com This leads to the accumulation and activation of HIF-1α even under normal oxygen conditions (normoxia), effectively mimicking a hypoxic state. scbt.comresearchgate.net
The stabilization of HIF-1α triggers a cascade of downstream effects by upregulating the expression of numerous target genes involved in critical cellular processes. nih.govmdpi.com These include:
Angiogenesis: Increased expression of Vascular Endothelial Growth Factor (VEGF) and other pro-angiogenic factors like Platelet-Derived Growth Factor (PDGF) promotes the formation of new blood vessels, a crucial process for tissue repair. nih.govresearchgate.net
Cellular Metabolism and Survival: HIF-1α activation influences genes that help cells adapt to low-oxygen environments and resist certain types of stress. merckmillipore.com
Inflammation Modulation: Deferoxamine has been shown to reduce inflammatory responses, partly by chelating excess iron at sites of inflammation and potentially through HIF-1α-mediated pathways. nih.govnih.gov
Neuroprotection: In the context of neurological diseases, deferoxamine's mechanisms include reducing iron-mediated oxidative stress and activating pro-survival pathways like the PI3K/Akt and Erk1/2 MAPK pathways. nih.govmdpi.comfrontiersin.org
This expanded understanding of deferoxamine's mechanism, centered on the HIF-1α pathway, provides a molecular basis for its application in a wide range of diseases characterized by ischemia, inflammation, and tissue damage. nih.govumich.edu
The unique biological properties of deferoxamine are paving the way for innovative applications in both medicine and industry.
Biomedical Applications:
Tissue Engineering and Regenerative Medicine: Deferoxamine is increasingly recognized as a potent agent for tissue regeneration. nih.govmdpi.comnih.gov Its ability to promote angiogenesis is being harnessed to enhance the healing of chronic wounds, such as diabetic ulcers, and to improve bone repair. nih.govumich.edupnas.orgnih.gov Studies have demonstrated that localized delivery of deferoxamine can increase collagen density, improve neovascularization, and accelerate tissue restoration. pnas.orgnih.gov
Neuroprotective Therapy: A significant body of preclinical evidence supports the use of deferoxamine in neurodegenerative and neurovascular diseases like Alzheimer's, Parkinson's, and stroke. mdpi.comsma.org By chelating excess iron that accumulates in the brain in these conditions and reducing oxidative stress, deferoxamine shows promise in mitigating neuronal damage and preserving cognitive function. mdpi.comfrontiersin.org Intranasal delivery methods are being explored to improve brain penetrance. frontiersin.orgsma.org
Oncology: The reliance of cancer cells on iron for proliferation makes them a potential target for iron chelation therapy. nih.govijrr.com Research indicates that deferoxamine can inhibit tumor cell growth, induce apoptosis, and potentially act as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancers like glioma. ijrr.comnih.gov It is also being investigated for treating leptomeningeal metastases, where tumor cells in the cerebrospinal fluid depend on iron for survival. cancer.gov
Industrial Applications:
Surface Functionalization: The terminal amine group of the deferoxamine molecule does not participate in iron chelation. wikipedia.org This chemical feature allows it to be covalently bonded to various surfaces and substrates. This has been used to immobilize deferoxamine for creating materials with enhanced biocompatibility or specific functionalities for biomedical devices. wikipedia.org
Biosensors: Leveraging its high and specific affinity for ferric iron (Fe³⁺), deferoxamine is being integrated into the development of analytical sensors. mdpi.comresearchgate.netmdpi.com These deferoxamine-based sensors are designed for the sensitive and selective detection of iron in various samples, which has applications in environmental monitoring and medical diagnostics. mdpi.com
Table 1: Emerging Biomedical Applications of Deferoxamine
| Application Area | Mechanism of Action | Key Research Findings | Supporting References |
|---|---|---|---|
| Tissue Regeneration | Promotes angiogenesis via HIF-1α stabilization; reduces oxidative stress. | Accelerates healing of chronic wounds and enhances bone repair by increasing vascularity and collagen deposition. | nih.govpnas.orgnih.govresearchgate.net |
| Neuroprotection | Iron chelation in the CNS; reduces oxidative stress; activates pro-survival pathways. | Rescues cognitive deficits and reduces neuroinflammation in animal models of Alzheimer's and Parkinson's disease. | mdpi.comfrontiersin.orgsma.org |
| Cancer Therapy | Depletes intracellular iron pools in cancer cells; induces apoptosis; radiosensitization. | Inhibits growth of breast cancer and glioma cells; enhances the efficacy of radiation therapy. | nih.govijrr.comnih.govcancer.gov |
Standardization and Optimization of Preclinical Research Protocols and Models
Translating the promising preclinical findings of deferoxamine into clinical success requires rigorous standardization and optimization of research methodologies. A key challenge is deferoxamine's short plasma half-life and poor oral bioavailability, which necessitates the development of advanced delivery systems for localized and sustained release. mdpi.comresearchgate.netchinesechemsoc.org
Current research focuses on:
Advanced Drug Delivery Systems: To overcome the limitations of systemic administration, researchers are designing novel formulations. These include transdermal delivery systems (TDDS) like patches and hydrogels that allow for targeted application to skin wounds, and biodegradable nanoparticles to improve bioavailability and circulation time for treating conditions like intracerebral hemorrhage. pnas.orgresearchgate.netchinesechemsoc.orgacs.org
Optimized Preclinical Models: The development and use of more sophisticated and clinically relevant preclinical models are crucial. For instance, studies on bone regeneration have used irradiated mandible models in rats to better simulate the challenging healing environment after radiotherapy for head and neck cancer. nih.gov For neurodegenerative diseases, various induced rodent models are employed to test the efficacy of different formulations and delivery routes, such as intranasal administration. mdpi.comfrontiersin.org In vitro 3D bone models using cell-sheet technology are also being optimized to study the effects of deferoxamine on osteogenesis. mdpi.com
Preconditioning of Stem Cells: Deferoxamine is being used to precondition mesenchymal stem cells (MSCs) before therapeutic use. nih.gov Treating MSCs with deferoxamine can induce a hypoxic response that enhances their survival, engraftment, and therapeutic potential, particularly for applications like treating acute lung injury. nih.gov
These efforts to refine delivery methods and utilize robust preclinical models are essential for generating reliable data to guide future clinical trials. nih.govmdpi.com
Investigation of Synergistic Effects and Combinatorial Therapeutic Strategies
Combining deferoxamine with other therapeutic agents is a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance. The rationale is that deferoxamine's unique mechanisms can complement or potentiate the effects of other drugs.
Key combinatorial strategies under investigation include:
Combination Chelation Therapy: In the treatment of severe iron overload, particularly in thalassemia patients, combining deferoxamine with oral iron chelators like deferiprone (B1670187) or deferasirox (B549329) has been shown to be more effective at reducing iron burden and improving cardiac function than monotherapy. ahajournals.orgnih.govtandfonline.comnih.govhaematologica.org This approach can also improve patient compliance by reducing the frequency of deferoxamine infusions. nih.gov
Adjuvant Cancer Therapy: Deferoxamine has been shown to synergize with conventional chemotherapy agents like cisplatin (B142131) in treating ovarian cancer by inhibiting cancer stem cells and improving chemosensitivity. nih.gov
Antimicrobial and Antifungal Therapy: Iron is essential for the virulence of many pathogens. Deferoxamine has demonstrated a synergistic effect when combined with antibiotics against resistant bacteria like MRSA and with antifungal agents like fluconazole (B54011) against resistant Candida species. turkjps.orgnih.gov The combination can disrupt biofilms and enhance the susceptibility of the microbes to the partner drug. turkjps.org
Cardioprotection: In doxorubicin-induced cardiotoxicity, a significant side effect of the chemotherapy agent, combining deferoxamine with the antioxidant melatonin (B1676174) has shown synergistic protective effects by improving iron homeostasis and reducing oxidative stress in cardiac tissue. frontiersin.org
These studies highlight the potential of deferoxamine as a versatile component of combination therapies across a wide spectrum of diseases.
Table 2: Investigated Combinatorial Therapies with Deferoxamine
| Combination Agent | Disease/Condition | Observed Synergistic Effect | Supporting References |
|---|---|---|---|
| Deferiprone | Thalassemia (Iron Overload) | Superior reduction in myocardial and liver iron; improved cardiac function. | ahajournals.orgnih.gov |
| Deferasirox | Thalassemia (Iron Overload) | Effective reduction in serum ferritin in patients with severe iron overload. | nih.govhaematologica.org |
| Cisplatin | Ovarian Cancer | Enhanced efficacy of chemotherapy by promoting apoptosis in cancer cells. | nih.gov |
| Fluconazole | Fungal Infections (Candida) | Potent synergistic antifungal effect against fluconazole-resistant strains. | nih.gov |
| Vancomycin/Colistin | Bacterial Infections (MRSA/CRAB) | Enhanced antibiotic susceptibility and disruption of mature biofilms. | turkjps.org |
| Melatonin | Doxorubicin-induced Cardiotoxicity | Enhanced cardioprotection through improved iron homeostasis and reduced oxidative stress. | frontiersin.org |
| X-rays (Radiotherapy) | Glioma | Increased radiosensitivity of human glioma cells. | ijrr.com |
Q & A
Q. How to address batch-to-batch variability in Deferoxamine Mesylate for reproducible research outcomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
